Product packaging for 8-Chloroquinolin-6-OL(Cat. No.:CAS No. 18119-24-9)

8-Chloroquinolin-6-OL

Cat. No.: B095892
CAS No.: 18119-24-9
M. Wt: 179.6 g/mol
InChI Key: NSFZSTFINAEFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloroquinolin-6-OL is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B095892 8-Chloroquinolin-6-OL CAS No. 18119-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFZSTFINAEFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609426
Record name 8-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18119-24-9
Record name 8-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Chloroquinolin-6-OL chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Chloroquinolin-6-OL: Structure, Properties, and Synthesis

Abstract and Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active agents and functional materials. This compound, a halogenated derivative of 6-hydroxyquinoline, represents a key chemical intermediate with significant potential for the development of novel compounds. The strategic placement of the chloro and hydroxyl groups on the quinoline ring system offers distinct electronic and steric properties, making it a valuable building block for fine-tuning the biological activity and physical characteristics of target molecules.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into the compound's fundamental chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Skraup reaction, and its potential applications grounded in the well-established activities of related quinoline derivatives. All technical claims are supported by authoritative references to ensure scientific integrity.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is paramount for reproducible research. This compound is systematically defined by several key identifiers.

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 8-Chloro-6-hydroxyquinoline, 6-Quinolinol, 8-chloro-[1][2][3]
CAS Number 18119-24-9[1][2][4]
Molecular Formula C₉H₆ClNO[1][2][3]
Molecular Weight 179.61 g/mol [4]

The structural arrangement of the atoms dictates the molecule's reactivity and interactions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Appearance Grey solid[2]
Melting Point 237-238 °C (decomposes)[1][2][3]
Boiling Point 343.5 ± 22.0 °C (Predicted)[2][3]
Density 1.412 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 8.11 ± 0.40 (Predicted)[2]
Storage Store at room temperature under an inert atmosphere.[2][5]

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field, with the Skraup synthesis being a classic and robust method. This approach is effective for producing this compound from readily available precursors.

The Skraup Synthesis Approach

The Skraup synthesis is a cyclization reaction that produces quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. The causality behind this one-pot process involves several key steps:

  • Dehydration: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of the substituted aniline (2-amino-4-chlorophenol) acts as a nucleophile, attacking the acrolein intermediate in a conjugate addition.

  • Cyclization and Dehydration: The sulfuric acid then catalyzes an electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

  • Oxidation: An oxidizing agent, which can be the nitrobenzene precursor in the original Skraup reaction or even concentrated sulfuric acid at high temperatures, oxidizes the dihydroquinoline to the stable aromatic quinoline ring system.

This method provides a direct route to the core scaffold, incorporating the desired substitution pattern from the starting aniline.

Experimental Protocol

The following protocol is adapted from a documented synthesis of 8-Chloro-6-hydroxyquinoline.[2]

Reactants:

  • 2-amino-4-chlorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

Procedure:

  • In a reaction vessel equipped for heating and stirring, combine 2-amino-4-chlorophenol with glycerol.

  • Carefully and slowly add concentrated sulfuric acid to the mixture while stirring. The addition is exothermic and should be controlled.

  • Heat the reaction mixture to 150 °C and maintain this temperature with continued stirring until the reaction is complete (monitoring by TLC is recommended).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully decant the cooled mixture onto crushed ice. This step quenches the reaction and helps precipitate the product.

  • Neutralize the resulting acidic solution with a base, such as potassium carbonate (K₂CO₃), until the product fully precipitates.

  • Isolate the crude product, a light brown solid, by filtration.

  • Wash the solid sequentially with water and hexane to remove residual salts and organic impurities.

  • Dry the purified product in a vacuum oven at 35 °C overnight to yield 8-chloro-6-hydroxyquinoline. A reported yield for this procedure is 77%.[2]

Workflow Visualization

G Reactants Reactants: 2-amino-4-chlorophenol Glycerol Sulfuric Acid Heating Heat to 150°C (Skraup Reaction) Reactants->Heating 1. Combine Quench Cool and Quench on Crushed Ice Heating->Quench 2. Complete Reaction Neutralize Neutralize with K₂CO₃ (Precipitation) Quench->Neutralize 3. Prepare for Precipitation Isolate Isolate by Filtration Neutralize->Isolate 4. Form Solid Wash Wash with H₂O and Hexane Isolate->Wash 5. Purify Dry Dry in Vacuum Oven Wash->Dry 6. Remove Solvents Product Final Product: This compound Dry->Product 7. Obtain Pure Compound

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis. While detailed spectra should be acquired for each synthesized batch, the expected analytical data can be predicted based on the structure.

  • Mass Spectrometry (MS): The primary characterization from the cited synthesis is mass spectrometry, which should show a molecular ion peak consistent with the compound's mass. The reported result shows an [M+H]⁺ peak at m/z 180, confirming the molecular weight of 179.6 g/mol .[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring. The chemical shifts will be influenced by the positions of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton (-OH) would also be expected, which would be exchangeable with D₂O.

    • ¹³C NMR: The spectrum should display nine distinct carbon signals, with carbons attached to the electronegative N, O, and Cl atoms shifted downfield.

  • Infrared (IR) Spectroscopy: Key expected absorption bands include a broad O-H stretch (around 3200-3500 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹), and a C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).

Applications and Research Potential

While specific applications for this compound are not extensively documented, its research potential is significant, primarily as a scaffold for synthesizing novel derivatives. This potential is inferred from the broad utility of the parent 8-hydroxyquinoline (8-HQ) and its analogs.

  • Medicinal Chemistry: The 8-HQ core is a privileged structure known for its potent biological activities. It functions as a powerful metal-chelating agent, which is linked to its antiseptic, disinfectant, and transcription inhibitor properties.[6][7] Derivatives like Cloxyquin (5-chloro-8-hydroxyquinoline) exhibit activity against bacteria, fungi, and protozoa.[8] Therefore, this compound is an excellent starting point for generating new chemical entities to be screened for:

    • Antimicrobial and antifungal activity.

    • Anticancer properties, potentially through metal chelation or enzyme inhibition pathways.

    • Antiviral or antiparasitic applications.

  • Materials Science: The aluminum complex of 8-hydroxyquinoline (Alq₃) is a classic emissive material used in Organic Light-Emitting Diodes (OLEDs).[6] The luminescence properties are highly dependent on the substituents on the quinoline ring. This compound can be used as a ligand to create novel metal complexes with tailored photophysical properties, potentially leading to new phosphorescent or fluorescent materials for display and lighting technologies.

Safety, Handling, and Storage

Working with any chemical requires strict adherence to safety protocols. The following information is based on available safety data for this compound.

GHS Hazard Information
Pictogram
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[2][5]H315: Causes skin irritation.[2][5]H319: Causes serious eye irritation.[2][5]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and First Aid:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[9]

  • Skin Contact: In case of contact, immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage:

  • Store in a tightly-closed container in a cool, dry place.[9]

  • Keep under an inert atmosphere to prevent degradation.[2][5]

References

Synthesis of 8-Chloroquinolin-6-OL from 4-amino-3-chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-Chloroquinolin-6-OL, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4-amino-3-chlorophenol. The core of this synthesis is the application of the classic Skraup-Doebner-von Miller reaction, a robust method for quinoline synthesis. This document delves into the mechanistic underpinnings of this transformation, the critical aspects of regioselectivity dictated by the substitution pattern of the aniline precursor, a detailed experimental protocol, and a thorough guide to the purification and characterization of the target molecule.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their use in a variety of pharmaceuticals.[1] The quinoline core is present in drugs with applications ranging from antimalarial agents like chloroquine to anticancer and anti-inflammatory therapeutics. The specific functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. This compound, with its chloro and hydroxyl substituents, presents a versatile platform for further chemical modification and is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of quinolines is often achieved through several named reactions, with the Skraup-Doebner-von Miller synthesis being one of the most fundamental and widely employed methods.[2][3] This reaction involves the condensation of an aromatic amine with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of a strong acid and an oxidizing agent.[4]

The Synthetic Strategy: The Skraup-Doebner-von Miller Reaction

The synthesis of this compound from 4-amino-3-chlorophenol is most effectively achieved via the Skraup-Doebner-von Miller reaction. This powerful cyclization reaction provides a direct route to the quinoline ring system.

Reaction Mechanism

The reaction proceeds through a series of well-established steps:

  • Dehydration of Glycerol: In the presence of a strong acid, typically concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3]

  • Michael Addition: The amino group of 4-amino-3-chlorophenol acts as a nucleophile and undergoes a Michael addition to the acrolein intermediate.[4]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring system.

  • Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to the aromatic this compound. The oxidizing agent is often the nitro compound corresponding to the starting aniline or an external oxidizing agent like arsenic pentoxide.[5]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + 4-amino-3-chlorophenol Aminophenol 4-amino-3-chlorophenol Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline H⁺, Cyclization Product This compound Dihydroquinoline->Product [O], -H₂O

Figure 1: Generalized mechanism of the Skraup synthesis.

Regioselectivity in the Cyclization Step

The crucial step determining the final structure of the product is the intramolecular electrophilic aromatic substitution (cyclization). The regiochemical outcome is governed by the directing effects of the substituents on the 4-amino-3-chlorophenol ring.

  • Amino Group (-NH₂): The amino group is a powerful activating and ortho-, para- directing group.[6][7] In the acidic reaction medium, it will be protonated to an ammonium group (-NH₃⁺), which is a deactivating and meta- directing group. However, the cyclization occurs on the free amine.

  • Hydroxyl Group (-OH): The hydroxyl group is also a strong activating and ortho-, para- directing group.[6]

  • Chloro Group (-Cl): The chloro group is a deactivating but ortho-, para- directing group due to the interplay of its inductive and resonance effects.[6]

Considering the positions available for cyclization ortho to the amino group, we have C5 and C3. The chloro and hydroxyl groups on the ring will influence the electron density at these positions. The powerful activating effect of the hydroxyl group at the para position to the cyclization site (C5) and the ortho-directing effect of the chloro group will favor the attack at the C5 position. This leads to the formation of the desired this compound isomer.

Experimental Protocol

The following is a generalized, representative protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-amino-3-chlorophenol143.5714.36 g0.1
Glycerol92.0927.6 g (22 mL)0.3
Concentrated Sulfuric Acid98.0830 mL-
Arsenic Pentoxide (As₂O₅)229.8411.5 g0.05
Sodium Hydroxide40.00As needed-
Dichloromethane84.93As needed-
Ethanol46.07As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid to 22 mL of glycerol with stirring and cooling in an ice-water bath.

  • Addition of Reactants: To the cooled mixture, slowly add 14.36 g of 4-amino-3-chlorophenol in portions, ensuring the temperature does not rise excessively. Following this, add 11.5 g of arsenic pentoxide.

  • Heating: Gently heat the reaction mixture in an oil bath. The reaction is exothermic and may become vigorous. Maintain a temperature of 140-150°C for 3-4 hours.[5]

  • Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with stirring.

  • Neutralization: Cautiously neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be performed in an ice bath to control the exotherm. The crude product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

Purification

The crude this compound is a polar compound and may require specific purification techniques.

  • Recrystallization: Recrystallization from a suitable solvent system is a primary method for purification. Ethanol or an ethanol/water mixture is often a good starting point for hydroxyquinolines.[8]

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. Due to the polar nature of the product, a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) may be effective.[9][10]

Workflow Start Combine Glycerol and H₂SO₄ Add_Reactants Add 4-amino-3-chlorophenol and As₂O₅ Start->Add_Reactants Heat Heat to 140-150°C Add_Reactants->Heat Workup Pour onto ice Heat->Workup Neutralize Neutralize with NaOH Workup->Neutralize Isolate Filter crude product Neutralize->Isolate Purify Recrystallize or Column Chromatography Isolate->Purify Characterize Characterize final product Purify->Characterize

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data, with reference to the known data for 6-hydroxyquinoline.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

  • Expected Chemical Shifts (δ, ppm):

    • H2: ~8.7 ppm (doublet)

    • H3: ~7.4 ppm (doublet of doublets)

    • H4: ~8.1 ppm (doublet)

    • H5: ~7.6 ppm (singlet)

    • H7: ~7.2 ppm (singlet)

    • OH: A broad singlet, the chemical shift of which will depend on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • C2: ~148 ppm

    • C3: ~122 ppm

    • C4: ~136 ppm

    • C4a: ~128 ppm

    • C5: ~125 ppm

    • C6: ~155 ppm (carbon bearing the hydroxyl group)

    • C7: ~115 ppm

    • C8: ~129 ppm (carbon bearing the chloro group)

    • C8a: ~145 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11]

  • Expected Absorption Bands (cm⁻¹):

    • ~3400-3200 (broad): O-H stretching of the hydroxyl group.[12]

    • ~3100-3000: C-H stretching of the aromatic ring.

    • ~1620-1580: C=C and C=N stretching vibrations of the quinoline ring.[11]

    • ~1250: C-O stretching of the phenol.

    • ~850-750: C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Expected Molecular Ion Peak (m/z):

    • The mass spectrum will show a molecular ion peak [M]⁺ at m/z 179 and an [M+2]⁺ peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.[13][14]

Conclusion

The Skraup-Doebner-von Miller reaction provides a reliable and direct method for the synthesis of this compound from 4-amino-3-chlorophenol. A thorough understanding of the reaction mechanism and the factors governing regioselectivity is crucial for the successful synthesis of the desired isomer. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a guide to the characterization of the final product. This information will be invaluable to researchers and scientists working in the field of medicinal chemistry and drug development, enabling them to synthesize and further explore the potential of this important quinoline derivative.

References

An In-Depth Technical Guide to 8-Chloroquinolin-6-OL for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Chloroquinolin-6-OL, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. This document synthesizes critical information regarding its chemical properties, synthesis, spectral characterization, and potential biological activities, offering field-proven insights and methodologies.

Introduction

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous synthetic and natural products with significant biological activities. The strategic placement of a chlorine atom at the 8-position and a hydroxyl group at the 6-position of the quinoline scaffold imparts unique physicochemical properties that are of considerable interest for the development of novel therapeutic agents. This guide will delve into the technical details of this compound, providing a foundational resource for its application in research and development.

Core Compound Identification

A precise understanding of the fundamental properties of this compound is paramount for any experimental design. The key identifiers and molecular characteristics are summarized below.

PropertyValueSource(s)
CAS Number 18119-24-9[1]
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.61 g/mol [1]
Synonyms 6-Chloro-8-hydroxyquinoline

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_of_this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product 6-Chloro-8-aminoquinoline 6-Chloro-8-aminoquinoline NaNO2_HCl 1. NaNO₂, HCl (aq) 0-5 °C 6-Chloro-8-aminoquinoline->NaNO2_HCl Diazotization H2O_heat 2. H₂O, Heat NaNO2_HCl->H2O_heat Hydrolysis This compound This compound H2O_heat->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Diazotization:

    • Dissolve 6-Chloro-8-aminoquinoline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M) at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Slowly warm the reaction mixture to room temperature, then heat to approximately 50-60 °C.

    • Maintain heating until nitrogen gas evolution ceases, indicating the hydrolysis of the diazonium salt to the corresponding phenol.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine and oxygen atoms will be significantly affected.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179 and an M+2 peak at m/z 181 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for quinolines involve the loss of small molecules like HCN or cleavage of the rings.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will likely appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.[11][12][13]

Potential Biological Activities and Mechanisms of Action

The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects.[14][15] The primary mechanism often involves the chelation of metal ions that are essential for various cellular processes.[11][16][17][18]

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known to exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi.[5][19] The proposed mechanism of action involves the chelation of essential metal ions, such as iron, copper, and zinc, thereby disrupting vital enzymatic functions and inhibiting microbial growth.[16][19]

Antimicrobial_Mechanism This compound This compound Chelation Chelation This compound->Chelation Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Microbial_Death Microbial Cell Death Enzyme_Inhibition->Microbial_Death

Caption: Proposed antimicrobial mechanism of this compound.

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.[1][19][20][21]

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many quinoline derivatives have demonstrated significant anticancer properties.[21][22][23][24] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[12][23][25][26] The ability of 8-hydroxyquinolines to chelate metal ions may also play a role in their anticancer effects by disrupting metal-dependent enzymes and generating reactive oxygen species.

Anticancer_Mechanism This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibition Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest Leads to Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed anticancer mechanism of this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][22][28]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features suggest a likelihood of interesting biological activities, particularly as an antimicrobial and anticancer agent. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising compound. Further experimental validation of the proposed synthesis and biological activities is warranted to fully elucidate its therapeutic potential.

References

Foreword: Navigating the Uncharted Solubility Landscape of 8-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 8-Chloroquinolin-6-ol

To the researchers, scientists, and drug development professionals who form the vanguard of discovery, this guide is offered not as a mere repository of established data, but as a strategic manual. For this compound, a compound of notable interest, the publicly accessible, quantitative solubility data across a spectrum of solvents remains largely uncharted territory. This guide, therefore, takes a proactive stance. Instead of presenting a simple data table—which would be sparse at best—we will equip you with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to confidently determine the solubility of this compound in your own laboratories. We will delve into the "why" behind the "how," ensuring that every experimental choice is grounded in solid scientific reasoning. This document is designed to be a self-validating system, empowering you to generate the precise, high-quality data your research demands.

Core Physicochemical Properties: The Blueprint for Solubility Behavior

Understanding the intrinsic properties of this compound is the first step in predicting its solubility. These parameters govern how the molecule interacts with various solvents at a molecular level.

PropertyValue/PredictionSourceSignificance for Solubility
Molecular Formula C₉H₆ClNO[1]Provides the elemental composition and molecular weight.
Molecular Weight 179.61 g/mol Influences the energy required to break the crystal lattice.
Appearance Reported as a grey solid.[1]The physical state at ambient temperature.
Melting Point 237-238 °C (decomposes)[1]A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Predicted pKa 8.11 ± 0.40[1]This value, likely corresponding to the phenolic hydroxyl group, is critical for understanding pH-dependent solubility in aqueous media. The compound will be more soluble in its ionized (deprotonated) form at pH values above the pKa.
Predicted Density 1.412 ± 0.06 g/cm³[1]Relevant for calculations involving molarity and solution preparation.

The structure of this compound, featuring a quinoline core, a chloro substituent, and a hydroxyl group, presents a molecule with both hydrophobic (the aromatic rings) and hydrophilic (the hydroxyl group, the nitrogen atom) characteristics. The chlorine atom adds to the molecular weight and introduces a polar C-Cl bond, further influencing its interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.

The Theoretical Underpinnings of Solubility

Solubility is not a random phenomenon; it is governed by thermodynamic principles. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For a solid to dissolve in a liquid solvent, the Gibbs free energy change (ΔG_sol) for the process must be negative. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution. It is the net result of the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon solvation of the solute molecules (solvation energy).

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules are more disordered than in the solid crystal.

The principle of "like dissolves like" is a useful heuristic. Polar solvents, capable of hydrogen bonding and dipole-dipole interactions, will be more effective at dissolving polar solutes like this compound, which can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the N and O atoms). Nonpolar solvents will be less effective as they cannot form these strong interactions to overcome the solute's crystal lattice energy.

For quinoline derivatives, computational models such as those based on Quantitative Structure-Activity Relationships (QSAR) can be employed to predict solubility based on molecular descriptors.[2] These models correlate structural features with observed solubility data to make predictions for new compounds.

A Practical Framework for Solubility Determination

In the absence of established data, the following sections provide detailed, field-proven protocols for determining the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[3][4] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to several vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.

    • Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. A range of solvents should be tested, including but not limited to:

      • Water (and aqueous buffers at various pH values, e.g., pH 2.0, 7.4, 9.0)

      • Methanol

      • Ethanol

      • Acetone

      • Acetonitrile

      • Dimethyl Sulfoxide (DMSO)

      • Dichloromethane (DCM)

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatic shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[5]

  • Sample Separation :

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. This must be done without disturbing the solid material.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. The filter material should be chosen for its compatibility with the solvent. Pre-saturating the filter by discarding the first portion of the filtrate is a critical step to avoid loss of the analyte due to adsorption.

  • Quantification :

    • Accurately dilute the clear, filtered saturated solution with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration into the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7]

  • Calculation :

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess This compound to vial B Add known volume of solvent A->B   C Agitate at constant temp (24-72 hours) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter (e.g., 0.22 µm) E->F G Dilute filtrate F->G H Analyze by HPLC or LC-MS/MS G->H I Calculate original concentration H->I

Caption: Workflow for the Shake-Flask Solubility Method.
Analytical Quantification: HPLC-UV Method

A robust HPLC-UV method is essential for accurate solubility determination.[8]

  • Instrumentation : A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions (Starting Point) :

    • Mobile Phase : A gradient or isocratic mixture of Acetonitrile (or Methanol) and water containing 0.1% formic acid or trifluoroacetic acid. A good starting point would be a 50:50 (v/v) mixture.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection Wavelength : Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution of this compound. Based on the quinoline structure, this is likely to be in the 220-350 nm range.

  • Calibration Curve :

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

    • Inject each standard in triplicate and plot the peak area versus concentration. The resulting curve should have a correlation coefficient (r²) of >0.995.

G A Filtered Saturated Sample B Known Dilution A->B C HPLC System (C18 Column) B->C D UV Detector (at λmax) C->D E Chromatogram (Peak Area) D->E G Concentration Calculation E->G F Calibration Curve F->G

Caption: Analytical Workflow for Solubility Quantification.

Illustrative Solubility Profile and Data Interpretation

While experimentally determined data for this compound is not publicly available, we can construct an illustrative table to demonstrate how the results would be presented and interpreted. The values provided below are hypothetical and are based on the expected behavior of a moderately polar, amphiphilic molecule.

Table 2: Illustrative Solubility of this compound at 25°C

SolventSolvent TypeDielectric Constant (20°C)Expected Solubility TrendIllustrative Solubility (mg/mL)
Water (pH 7.0)Polar, Protic80.1Low< 0.1
0.1 M NaOH (pH ~13)Aqueous Basic~80High (ionized form)> 10
0.1 M HCl (pH ~1)Aqueous Acidic~80Moderate (protonated N)~0.5-1.0
MethanolPolar, Protic32.7Good~5-10
EthanolPolar, Protic24.5Good~2-5
DMSOPolar, Aprotic46.7Very High> 50
AcetonePolar, Aprotic20.7Moderate~1-2
DichloromethaneNonpolar9.1Low< 0.5
HexaneNonpolar1.9Very Low / Insoluble< 0.01

Interpretation of Trends:

  • Aqueous Solubility : The low solubility in neutral water is expected due to the hydrophobic quinoline backbone.

  • pH-Dependence : As predicted by its pKa of ~8.1, the compound's solubility should dramatically increase in basic solutions where the phenolic hydroxyl group is deprotonated to form a more soluble phenoxide salt. Solubility in acidic solution may be slightly enhanced due to protonation of the quinoline nitrogen, but the effect is generally less pronounced than for the deprotonation of the hydroxyl group.

  • Polar Protic Solvents : Solvents like methanol and ethanol are expected to be effective due to their ability to form hydrogen bonds with the hydroxyl group and the nitrogen of this compound.

  • Polar Aprotic Solvents : DMSO is an excellent solvent for many drug-like molecules due to its high polarity and ability to act as a strong hydrogen bond acceptor.

  • Nonpolar Solvents : The inability of nonpolar solvents like dichloromethane and hexane to form strong interactions with the polar functional groups of the molecule results in very low solubility.

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a critical parameter that dictates its utility in both research and development. While a comprehensive public dataset is currently lacking, this guide provides the necessary intellectual and practical framework to bridge that gap. By combining a robust understanding of physicochemical principles with meticulous execution of the detailed protocols herein, researchers can generate the high-quality, reliable solubility data required to advance their projects. The journey from an uncharacterized compound to a well-understood entity begins with foundational measurements, and solubility is paramount among them.

References

An In-depth Technical Guide to 8-Chloroquinolin-6-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating 8-Chloroquinolin-6-ol within the Quinoline Landscape

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, the subset of chloro- and hydroxy-substituted quinolines has garnered significant attention for their potent antimicrobial, anticancer, and neuroprotective properties.[1][2] While isomers such as 5-chloro-8-hydroxyquinoline (cloxyquin) and 7-chloro-8-hydroxyquinoline are well-documented, this compound (CAS No. 18119-24-9) remains a less-explored entity.[3][4] This guide aims to provide a comprehensive technical overview of this compound, addressing the current knowledge gap. In the absence of a detailed historical record of its discovery, we will focus on a plausible synthetic pathway, its physicochemical characterization, and its putative biological activities, drawing logical parallels from its more studied isomers. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this specific quinoline derivative.

Section 1: Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established methods, with the Skraup and Friedländer syntheses being among the most classic approaches.[5] For this compound, a retrosynthetic analysis suggests that a modified Skraup synthesis using an appropriately substituted aminophenol as a starting material would be a viable and efficient strategy.

Proposed Retrosynthetic Pathway

The primary disconnection for the quinoline ring of this compound can be made via the Skraup synthesis, leading back to 2-amino-4-chlorophenol and glycerol. The chloro and hydroxyl substituents on the benzene ring of the precursor are crucial for directing the cyclization to yield the desired isomer.

G This compound This compound Skraup Synthesis Skraup Synthesis This compound->Skraup Synthesis 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Skraup Synthesis->2-Amino-4-chlorophenol Glycerol Glycerol Skraup Synthesis->Glycerol Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene) Skraup Synthesis->Oxidizing Agent (e.g., Nitrobenzene) Sulfuric Acid Sulfuric Acid Skraup Synthesis->Sulfuric Acid

Caption: Proposed retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol for Synthesis

This protocol is a proposed method based on the principles of the Skraup synthesis for analogous compounds.

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: To this cooled mixture, slowly add 2-amino-4-chlorophenol portion-wise, ensuring the temperature does not exceed 120°C. Subsequently, add a suitable oxidizing agent, such as nitrobenzene.

  • Reaction Execution: Heat the reaction mixture to approximately 130-140°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Allow the mixture to cool to room temperature and then pour it cautiously into a large volume of ice-water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.

  • Purification: Filter the crude product, wash it with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G A 1. Prepare H2SO4/Glycerol Mixture B 2. Add 2-Amino-4-chlorophenol & Oxidizing Agent A->B C 3. Heat to 130-140°C B->C D 4. Monitor by TLC C->D E 5. Cool and Quench in Ice-Water D->E F 6. Neutralize with Base E->F G 7. Filter Crude Product F->G H 8. Recrystallize to Purify G->H I Pure this compound H->I

Caption: Workflow for the proposed synthesis of this compound.

Section 2: Physicochemical and Spectroscopic Characterization

Tabulated Physicochemical Properties
PropertyValueSource
CAS Number 18119-24-9[6][7][8][9][10]
Molecular Formula C₉H₆ClNO[7][8][10]
Molecular Weight 179.61 g/mol [6]
Appearance Grey solid (predicted)[10]
Melting Point 237-238 °C (decomposed)[10]
Boiling Point 343.5±22.0 °C (Predicted)[10]
Density 1.412±0.06 g/cm³ (Predicted)[10]
pKa 8.11±0.40 (Predicted)[10]
Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, predictions based on its structure and data from analogous compounds can be made.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

  • ¹³C NMR: The carbon NMR will display nine signals corresponding to the carbon atoms of the quinoline ring system. The positions of the chloro and hydroxyl substituents will cause significant shifts in the corresponding carbon signals.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z 179 and an M+2 peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region.

Section 3: Putative Biological Activities and Mechanism of Action

The biological activities of 8-hydroxyquinoline and its derivatives are often attributed to their ability to chelate metal ions.[11][12] This chelation can disrupt essential metalloenzyme functions in pathogenic microorganisms and cancer cells.[12]

Anticipated Biological Profile

Based on the well-documented activities of other chloro-hydroxy-quinolines, this compound is hypothesized to possess:

  • Antimicrobial Activity: It is likely to exhibit broad-spectrum activity against various bacteria and fungi.[3][13] The lipophilicity conferred by the chlorine atom may enhance its ability to penetrate microbial cell membranes.

  • Anticancer Activity: Many quinoline derivatives show promise as anticancer agents.[1] The potential mechanisms include the induction of apoptosis and the inhibition of topoisomerase enzymes. The metal-chelating properties could also play a role in its anticancer effects by generating reactive oxygen species within cancer cells.[12]

Proposed Mechanism of Action: Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can form a stable five-membered ring with a metal ion. This chelation can either sequester essential metal ions from biological systems or form a toxic metal-ligand complex that interferes with cellular processes.[11][14]

G This compound This compound Chelation Chelation This compound->Chelation Metal Ion (e.g., Fe2+, Cu2+) Metal Ion (e.g., Fe2+, Cu2+) Metal Ion (e.g., Fe2+, Cu2+)->Chelation Stable Metal Complex Stable Metal Complex Chelation->Stable Metal Complex Disruption of Metalloenzymes Disruption of Metalloenzymes Stable Metal Complex->Disruption of Metalloenzymes Generation of ROS Generation of ROS Stable Metal Complex->Generation of ROS Cell Death Cell Death Disruption of Metalloenzymes->Cell Death Generation of ROS->Cell Death

Caption: Putative mechanism of action of this compound via metal chelation.

Section 4: Experimental Protocol for In Vitro Anticancer Activity Screening

To assess the therapeutic potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.[15]

Step-by-Step MTT Assay Protocol
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A 1. Culture Cancer Cells B 2. Seed Cells in 96-well Plate A->B C 3. Treat with this compound B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formation of Formazan) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for the in vitro MTT assay to determine the cytotoxicity of this compound.

Conclusion and Future Directions

While the historical discovery of this compound is not well-documented, its structural similarity to other biologically active chloro-hydroxy-quinolines suggests it holds significant therapeutic potential. This guide has provided a plausible synthetic route, a profile of its physicochemical properties, and a hypothesis for its biological activities and mechanism of action. The detailed experimental protocols offer a practical starting point for researchers to synthesize and evaluate this compound. Further investigations are warranted to confirm its synthesis, fully characterize its spectroscopic properties, and explore its efficacy in various in vitro and in vivo models of disease. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent.

References

potential biological activity of 8-Chloroquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 8-Chloroquinolin-6-ol

Authored by a Senior Application Scientist

Disclaimer: This document is intended for research and informational purposes only. This compound is a chemical compound for laboratory investigation and is not approved for human or veterinary use. Appropriate safety precautions should be taken when handling this and any other chemical substance.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This "privileged scaffold" is present in numerous natural products and synthetic compounds with diverse and potent pharmacological activities. The antimalarial drug quinine, isolated from cinchona bark, is a classic example that has spurred the development of a vast library of synthetic quinoline-based drugs. The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The introduction of specific substituents, such as halogens and hydroxyl groups, can dramatically modulate the physicochemical properties and biological activity of the resulting molecule. This guide focuses on the potential biological activities of a specific, less-explored derivative: this compound.

Physicochemical Profile of this compound

This compound is a halogenated hydroxyquinoline. The presence of a chlorine atom at the 8-position and a hydroxyl group at the 6-position is anticipated to significantly influence its electronic and steric properties, and consequently, its biological activity.

PropertyValueSource
Molecular Formula C9H6ClNOPubChem
Molecular Weight 179.60 g/mol PubChem
CAS Number 13393-75-6ChemSrc

The chlorine atom, being an electron-withdrawing group, can affect the pKa of the quinoline nitrogen and the hydroxyl group, influencing the molecule's ionization state at physiological pH. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological macromolecules.

Hypothesized Biological Activities and Investigational Workflows

Given the known activities of related quinoline derivatives, several potential biological activities for this compound can be hypothesized. Below are proposed investigational workflows to explore these possibilities.

Potential Antimicrobial Activity

Many quinoline derivatives, including halogenated ones, exhibit potent antimicrobial effects. The proposed mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication.

A systematic approach to evaluating the antimicrobial potential of this compound would involve determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Step-by-Step Protocol:

  • Microorganism Panel Selection: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Broth Microdilution for MIC Determination:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination:

    • From the wells showing no visible growth in the MIC assay, aliquot a small volume onto agar plates of the corresponding growth medium.

    • Incubate the agar plates.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay stock Prepare Stock Solution of this compound serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution panel Select Microbial Panel inoculation Inoculate with Microorganisms panel->inoculation serial_dilution->inoculation incubation_mic Incubate inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic plating Plate from Wells with No Growth read_mic->plating incubation_mbc Incubate Plates plating->incubation_mbc read_mbc Determine MBC/MFC incubation_mbc->read_mbc

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Anticancer Activity

The quinoline scaffold is a key component of several anticancer agents. Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways involved in cell proliferation and survival.

An initial assessment of anticancer potential can be achieved by screening this compound against a panel of human cancer cell lines. The NCI-60 panel or a smaller, representative selection is recommended.

Step-by-Step Protocol:

  • Cell Line Panel: Select a panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anticancer_Workflow start Select Cancer Cell Line Panel seed_cells Seed Cells in 96-Well Plates start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data

Caption: Workflow for In Vitro Anticancer Cytotoxicity Screening.

If significant cytotoxicity is observed, further studies to elucidate the mechanism of action are warranted:

  • Apoptosis Induction: Can be assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Cycle Analysis: Can be evaluated by PI staining of DNA followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Target-Based Assays: If there is a hypothesized target (e.g., a specific kinase), direct enzymatic assays can be performed.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound will be dictated by its specific substitution pattern.

  • 8-Chloro Group: The presence of a halogen at this position can enhance lipophilicity, potentially improving membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

  • 6-Hydroxy Group: This group can act as a hydrogen bond donor and acceptor, crucial for binding to enzyme active sites or receptors. It can also be a site for metabolic modification (e.g., glucuronidation or sulfation), which would influence the compound's pharmacokinetic profile.

Comparative studies with related analogs (e.g., 8-chloroquinoline, 6-hydroxyquinoline, and other positional isomers) would be invaluable for establishing a clear SAR.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the quinoline family. Based on the well-established biological importance of the quinoline scaffold, it is reasonable to hypothesize that this compound may possess antimicrobial and/or anticancer properties. The experimental workflows detailed in this guide provide a robust framework for the initial investigation of its biological potential. Positive results from these screening assays would warrant more in-depth mechanistic studies, in vivo efficacy testing in animal models, and pharmacokinetic and toxicological profiling to assess its potential as a lead compound for drug development.

An In-depth Technical Guide to Chloro-Substituted Quinolines: A Focus on 8-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The specific scaffold of 8-Chloroquinolin-6-OL represents a largely unexplored area within medicinal chemistry, with limited specific data available in peer-reviewed literature and patent databases. Consequently, a comprehensive technical guide detailing its derivatives, specific synthetic protocols, and structure-activity relationships (SAR) cannot be constructed from the available public domain information.

However, the closely related and extensively studied class of chloro-substituted 8-hydroxyquinoline (8-HQ) derivatives offers a wealth of technical information and serves as a powerful proxy for understanding the potential of chlorinated quinoline scaffolds in drug discovery. This guide, therefore, focuses on these analogs, providing the in-depth technical insights, protocols, and data required by researchers, scientists, and drug development professionals. The principles, synthetic strategies, and biological activities discussed herein provide a foundational framework that can be extrapolated for the prospective investigation of less-common isomers like this compound.

Introduction: The 8-Hydroxyquinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its isomers, 8-hydroxyquinoline (8-HQ) stands out as a "privileged structure" due to its versatile biological activities, which are profoundly influenced by its ability to chelate metal ions.[3][4] The close proximity of the C8 hydroxyl group and the C1 nitrogen atom creates a bidentate chelation site, enabling the formation of stable complexes with a wide range of divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[3][5] This metal-binding capability is central to many of its biological effects, including antimicrobial, anticancer, and neuroprotective properties.[3][4]

Substitution on the 8-HQ ring, particularly with halogens like chlorine, significantly modulates the molecule's physicochemical properties—such as lipophilicity and electronic distribution—thereby fine-tuning its biological activity and target specificity.[6] This guide delves into the synthesis, mechanism of action, and structure-activity relationships of chloro-substituted 8-HQ derivatives, offering a technical overview for their application in drug discovery.

Synthetic Strategies for Chlorinated 8-Hydroxyquinolines

The synthesis of the quinoline core is a well-established field, with several named reactions providing versatile routes to the scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Skraup-Doebner-Von Miller Synthesis

A classical and robust method for quinoline synthesis is the Skraup reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[7][8] To synthesize a chlorinated 8-hydroxyquinoline, one would typically start with a corresponding chloro-substituted aminophenol.

Experimental Protocol: Synthesis of 5-Chloroquinolin-8-ol (Cloxyquin)

This protocol is based on the principles of the Skraup synthesis, adapted for the specific preparation of 5-chloro-8-hydroxyquinoline.[4]

Step 1: Reaction Setup

  • To a 1000 L reactor, add 500 kg of 30% hydrochloric acid.

  • Add 43.3 kg of 4-chloro-2-nitrophenol and 71.7 kg of 4-chloro-2-aminophenol.

  • Stir the mixture and heat to 90°C to obtain the initial reaction solution.

Step 2: Acrolein Addition

  • Prepare a mixed solution of 45 kg of acrolein and 22.5 kg of glacial acetic acid.

  • Add the acrolein solution dropwise to the heated reaction mixture over a period of 5 hours.

  • After the addition is complete, maintain the reaction at reflux for 1 hour.

Step 3: Isolation of Hydrochloride Salt

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate to obtain the 5-chloro-8-hydroxyquinoline hydrochloride salt.

Step 4: Neutralization and Purification

  • Dissolve the hydrochloride filter cake in approximately 700 kg of water.

  • Adjust the pH to ~3 by the dropwise addition of 30% liquid sodium hydroxide.

  • Add activated carbon (10% w/w) and stir for 1 hour for decolorization, then filter.

  • Neutralize the filtrate to a pH of ~7 with sodium hydroxide.

  • Filter the resulting precipitate and dry to yield the final 5-chloro-8-hydroxyquinoline product.[4]

The Combes Synthesis

The Combes synthesis provides an alternative route, typically yielding 2,4-substituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[4][9] The regioselectivity of the ring closure is influenced by both steric and electronic effects of the substituents on the aniline and diketone reactants.[4]

Diagram: Generalized Combes Synthesis Workflow

G cluster_reactants Reactants cluster_process Process A Aromatic Amine (e.g., 2-Amino-4-chlorophenol) C Acid-Catalyzed Condensation A->C B β-Diketone (e.g., Acetylacetone) B->C D Intermediate Formation (β-Amino enone / Schiff Base) C->D E Acid-Catalyzed Cyclization & Dehydration D->E F Substituted Quinoline (e.g., 7-Chloro-2,4-dimethylquinolin-6-ol) E->F

Caption: Workflow for the Combes quinoline synthesis.

Biological Activities and Mechanisms of Action

Chloro-substituted 8-HQ derivatives exhibit a broad spectrum of biological activities, largely stemming from their enhanced lipophilicity and potent metal-chelating properties.

Antimicrobial and Antifungal Activity

The antimicrobial action of 8-HQ derivatives is one of their most well-documented properties.[1][3] Compounds like 5-chloro-8-hydroxyquinoline (cloxyquin) and 5,7-dichloro-8-hydroxyquinoline are effective against a range of bacteria and fungi.[1][10]

Mechanism: The primary mechanism is believed to involve the chelation of essential metal ions, such as iron, which are crucial for microbial survival and enzymatic processes.[11] By sequestering these metals, the compounds disrupt cellular metabolism. Furthermore, the lipophilic nature of the chlorinated quinoline allows it to penetrate microbial cell membranes. The metal-complex itself, rather than the free ligand, may be the active species, acting as an ionophore to disrupt cellular ion homeostasis.[11]

Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Cloxyquin M. tuberculosis0.1250.25[11]
8-Hydroxyquinoline M. tuberculosis0.125-[11]

This data demonstrates that cloxyquin is effective against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting a mechanism of action distinct from common antituberculosis drugs.[11]

Anticancer Activity

The anticancer potential of chlorinated 8-HQs is an area of intense research. Their activity is often linked to the disruption of metal homeostasis in cancer cells, which have a higher demand for metals than normal cells.

Mechanism:

  • Proteasome Inhibition: 8-HQ derivatives can form copper complexes that inhibit the chymotrypsin-like activity of the proteasome, a key cellular machine responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering apoptosis.

  • Enzyme Inhibition: These compounds can target and inhibit various metalloenzymes that are critical for tumor growth and progression, such as matrix metalloproteinases and histone demethylases.[2]

  • Induction of Oxidative Stress: By acting as ionophores for redox-active metals like copper, they can promote the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and cell death.

Diagram: Proposed Anticancer Mechanism

G cluster_cell Cancer Cell cluster_membrane Cell Membrane C8HQ_Cu Chloro-8HQ-Cu Complex Proteasome Proteasome C8HQ_Cu->Proteasome Inhibition ROS ↑ Reactive Oxygen Species (ROS) C8HQ_Cu->ROS Generation Apoptosis Apoptosis Proteasome->Apoptosis leads to ROS->Apoptosis leads to C8HQ Chloro-8HQ C8HQ->C8HQ_Cu Cu Cu²⁺ Cu->C8HQ_Cu

Caption: Chloro-8HQ chelates copper, enters the cell, and induces apoptosis.

Structure-Activity Relationships (SAR)

The biological activity of 8-HQ derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Position of Chlorine: The placement of chloro-substituents significantly impacts activity. For instance, in some studies on 8-HQ analogs, 6-chloro substitution was found to be highly potent.[1] The electron-withdrawing nature of chlorine at positions 5 and 7 increases the acidity of the 8-hydroxyl group, which can enhance metal chelation and biological activity.[2]

  • Lipophilicity: Halogenation, particularly dichlorination (e.g., at C5 and C7), increases the lipophilicity of the molecule. This enhances its ability to cross biological membranes, which is often correlated with increased antimicrobial and anticancer potency.[1]

  • The 8-Hydroxyl Group: The presence of the 8-hydroxyl group is a critical prerequisite for the metal-chelating activity and, consequently, for many of the biological effects observed. Derivatives where this group is absent or shifted lack the potent, selective toxicity seen in chelating analogs.[2]

  • Substituents at Other Positions: The introduction of various side chains, often via Mannich reactions at the C7 position, can further modulate the compound's properties, including solubility, target engagement, and selectivity.[2]

Future Directions and Conclusion

While the this compound scaffold remains an intriguing but understudied area, the extensive research on chloro-substituted 8-hydroxyquinolines provides a robust blueprint for future investigations. These compounds have demonstrated significant therapeutic potential across multiple disease areas, primarily through mechanisms intertwined with metal chelation and ion homeostasis.

Future research should focus on:

  • Systematic Synthesis: The development of reliable synthetic routes to less common isomers like this compound to enable thorough biological evaluation.

  • Target Deconvolution: Identifying the specific cellular targets and metalloenzymes that these compounds interact with to better understand their selectivity.

  • Pharmacokinetic Profiling: Optimizing the derivatives to improve their drug-like properties, including solubility, metabolic stability, and bioavailability.

References

theoretical studies on 8-Chloroquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 8-Chloroquinolin-6-OL

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] this compound is a member of this class, possessing structural features that suggest significant potential for biological interaction. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It is intended for researchers, computational chemists, and drug development professionals. This document outlines the application of quantum chemical methods, molecular docking, and structure-activity relationship (SAR) analyses to elucidate the molecule's electronic properties, predict its biological targets, and guide the rational design of future analogs. We detail field-proven computational protocols, explain the causality behind methodological choices, and provide a roadmap for a complete in silico evaluation.

Introduction: The Quinoline Scaffold and the Role of Theoretical Studies

Quinoline and its derivatives are a class of heterocyclic compounds integral to numerous approved therapeutics, including antimalarial, antibacterial, and anticancer agents.[2][3] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a "privileged structure" known for its potent metal-chelating and biological activities.[4] The introduction of substituents, such as halogens, significantly modulates these properties.[5] this compound, by combining the quinoline core with hydroxyl and chloro groups, presents a compelling subject for theoretical exploration.

Computational chemistry and molecular modeling serve as indispensable tools in modern drug discovery. They provide a cost-effective and rapid means to:

  • Determine fundamental electronic and structural properties.

  • Predict potential biological targets and mechanisms of action.

  • Elucidate structure-activity relationships to guide synthetic efforts.

  • Estimate pharmacokinetic properties before synthesis.

This guide establishes a comprehensive theoretical workflow for characterizing this compound, moving from its fundamental quantum mechanical properties to its potential interactions within a biological system.

Physicochemical and Structural Properties

A thorough theoretical study begins with a well-defined molecular structure and its fundamental properties. This compound is a specific isomer whose identity must be precisely defined to ensure the validity of all subsequent calculations.

PropertyValueSource
IUPAC Name This compound-
CAS Number 18119-24-9
Molecular Formula C₉H₆ClNO-
Molecular Weight 179.61 g/mol
Canonical SMILES C1=CC2=C(C(=C(C=C2)Cl)N=C1)O-

The initial step in any computational protocol is the generation of a high-quality 3D conformer of the molecule, which will serve as the input for all further analyses.

Core Computational Methodologies

The selection of appropriate computational methods is critical for generating reliable and predictive data. This section details the standard theoretical approaches for studying small organic molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules. It provides a favorable balance between computational cost and accuracy, making it the workhorse for calculating a wide range of molecular properties.[6]

Rationale for Method Selection:

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its well-documented success in describing the electronic properties of organic molecules.[7][8]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ diffuse functions are crucial for accurately describing lone pairs and potential non-covalent interactions, while the (d,p) polarization functions allow for anisotropy in the electron density, essential for describing bonding.[9][10]

Key Properties Calculated via DFT:

  • Optimized Molecular Geometry: The lowest energy conformation of the molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[9]

  • Molecular Electrostatic Potential (MEP) Surface: Visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interaction.[10]

  • Vibrational Frequencies: Used to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the molecule's IR and Raman spectra.[11]

Protocol 1: DFT Geometry Optimization and Electronic Property Calculation
  • Input Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation using a force field like MMFF94.

  • Software and Keywords: Use a quantum chemistry package like Gaussian. The input file route section should specify the level of theory: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to verify the minimum and compute thermodynamic properties.

  • Execution: Run the calculation.

  • Analysis:

    • Confirm the optimization has converged and that the frequency calculation yields zero imaginary frequencies.

    • Visualize the optimized 3D structure.

    • Extract the energies of the HOMO and LUMO orbitals to calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • Generate and visualize the MEP surface to identify reactive sites. The red regions indicate negative potential (e.g., around the oxygen and nitrogen atoms), while blue regions indicate positive potential.

Molecular Docking for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[7] It is a cornerstone of structure-based drug design.

Rationale for Method Selection:

  • Biological Context: The 8-hydroxyquinoline scaffold is known for its antimicrobial activity, often by targeting essential bacterial enzymes.[5][12] A key target for many antibacterial agents is DNA Gyrase, an enzyme crucial for bacterial DNA replication.[13]

  • Target Selection: We select the crystal structure of Staphylococcus aureus DNA Gyrase B in complex with an inhibitor (PDB ID: 2XCT) as a representative target for a hypothetical docking study.[13]

  • Software: AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[7]

Protocol 2: Molecular Docking of this compound against S. aureus DNA Gyrase
  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 2XCT).

    • Using software like UCSF Chimera or AutoDock Tools, remove water molecules and the co-crystallized ligand from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger charges.

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from Protocol 1.

    • Compute Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the known active site of the protein. This is typically centered on the position of the original co-crystallized ligand to ensure the search space is relevant.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as inputs. The program will generate a set of predicted binding poses ranked by their docking score (binding affinity in kcal/mol).

  • Validation (Self-Validating System):

    • To ensure the docking protocol is reliable, perform a re-docking experiment. Extract the original co-crystallized ligand from the PDB file, prepare it, and dock it back into the protein's active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value < 2.0 Å indicates the protocol can successfully reproduce the known binding mode.

  • Analysis of Results:

    • Analyze the top-ranked binding pose of this compound.

    • Identify key interacting amino acid residues in the active site.

    • Visualize the interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts) using a molecular visualization tool like PyMOL or Discovery Studio.

Theoretical Investigations of Biological Activity

Building on the established methodologies, we can now propose specific theoretical studies to probe the potential of this compound as a therapeutic agent.

Diagram 1: General Workflow for Theoretical Investigation

G cluster_start Input cluster_quantum Quantum Mechanics cluster_molecular Molecular Modeling cluster_sar Drug Design A 2D Structure of This compound B 3D Conformer Generation A->B Force Field C DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C Optimized Geometry D Electronic Property Analysis (HOMO, LUMO, MEP) C->D Electronic Insights F Molecular Docking Simulation C->F Ligand Prep E Target Identification (e.g., DNA Gyrase) E->F Protein Prep G Binding Mode & Affinity Analysis F->G Binding Poses H Identify Key Interactions G->H I Propose Structural Modifications H->I Rational Design J QSAR Model Development I->J Predictive Modeling

Caption: A comprehensive workflow for the theoretical evaluation of a small molecule drug candidate.

Predicted Antimicrobial Activity

The chloro and hydroxyl substituents on the quinoline core are features found in potent antimicrobial agents.[5] A molecular docking study against a validated bacterial target like S. aureus DNA Gyrase provides the first line of theoretical evidence for this activity.

Hypothetical Docking Results:

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol) -7.5 to -9.0Indicates strong and stable binding within the active site.
Key Interacting Residues Asp, Gly, Thr, ValInteraction with conserved active site residues.
Primary Interactions H-bond (from -OH), Halogen bond (from -Cl), Pi-stacking (quinoline ring)The molecule utilizes its key functional groups to anchor itself within the binding pocket.

The hydroxyl group likely acts as a hydrogen bond donor or acceptor, while the chlorine atom can form favorable halogen bonds. The planar quinoline ring system is well-suited for pi-stacking interactions with aromatic residues like Phenylalanine or Tyrosine in the active site.

Diagram 2: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB Download Protein Structure (e.g., PDB: 2XCT) PrepP Prepare Protein (Remove water, add H) PDB->PrepP Ligand Optimized Ligand Structure (from DFT) PrepL Prepare Ligand (Define rotatable bonds) Ligand->PrepL Grid Define Active Site Grid Box PrepP->Grid PrepL->Grid Dock Run Docking (AutoDock Vina) Grid->Dock Poses Generate Binding Poses & Scores Dock->Poses Analysis Analyze Top Pose: Interactions, Residues Poses->Analysis Validate Validation: Re-dock native ligand Poses->Validate

Caption: Step-by-step workflow for a typical molecular docking experiment.

Predicted Anticancer Activity

Many quinoline derivatives exhibit anticancer activity by targeting proteins involved in cell proliferation and DNA maintenance, such as kinases or topoisomerases.[14][15] A similar docking approach can be used to screen this compound against a panel of cancer-related targets (e.g., EGFR Kinase, Topoisomerase II, VEGFR2) to generate hypotheses about its potential as an anticancer agent. The analysis would follow the same principles as the antimicrobial study, focusing on binding affinity and the specific molecular interactions driving the binding.

Structure-Activity Relationship (SAR) Analysis: A Theoretical Perspective

QSAR studies aim to correlate variations in a molecule's structure with changes in its biological activity.[16] Theoretical studies are perfectly suited to generating the data needed for a QSAR model.

Methodology:

  • Descriptor Generation: Using the optimized geometry of this compound and a series of hypothetical analogs (e.g., moving the chlorine to position 5, 7; adding a methyl group), calculate a range of quantum chemical descriptors (HOMO/LUMO energies, dipole moment, polarizability) and physicochemical descriptors (LogP, molecular weight, polar surface area).

  • Model Building: Correlate these descriptors with known experimental activity data from similar compounds in the literature. This can build a predictive model.

  • Insight Generation: The resulting QSAR equation reveals which properties are most critical for biological activity. For example, a QSAR study on halogenated 8-HQs found that mass, polarizability, and van der Waals volume were essential properties governing anti-MRSA activity.[16]

This in silico SAR provides invaluable guidance for synthetic chemists, allowing them to prioritize modifications most likely to enhance potency and selectivity.

Diagram 3: Logic of a QSAR Study

G cluster_inputs Inputs cluster_process Process cluster_output Output A Set of Molecules (Analogs) C Calculate Molecular Descriptors (e.g., LogP, Dipole, HOMO-LUMO) A->C B Experimental Activity (e.g., MIC, IC50) D Statistical Analysis (e.g., Regression) B->D C->D E QSAR Equation Activity = f(descriptors) D->E F Predict Activity of New Molecules E->F

References

Methodological & Application

Application Notes & Protocols: 8-Chloroquinolin-6-OL as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules.[1][2] Its rigid, bicyclic aromatic structure provides an excellent platform for developing agents that can interact with biological targets with high specificity. Derivatives of quinoline, particularly hydroxyquinolines, are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-HIV, and neuroprotective properties.[3][4][5]

8-Chloroquinolin-6-OL is a bifunctional synthetic intermediate of particular interest. It features two key reactive sites on the quinoline nucleus:

  • A nucleophilic hydroxyl group (-OH) at the 6-position , suitable for derivatization through etherification, esterification, or other O-centered reactions.

  • An electrophilic carbon-chlorine bond (C-Cl) at the 8-position , which serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse carbon or nitrogen-based substituents.

This unique arrangement allows for sequential and site-selective modifications, making this compound a valuable building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery and materials science research. This guide provides detailed protocols and expert insights into the synthesis and application of this versatile intermediate.

Physicochemical & Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure. These characteristics are essential for reaction monitoring, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆ClNOCalculated
Molecular Weight 179.61 g/mol Calculated
IUPAC Name This compoundIUPAC
InChIKey YFKDOLPRGYKULB-UHFFFAOYSA-N[6]
Canonical SMILES C1=CC2=CC(=CC(=C2N=C1)O)Cl[6]
Predicted XlogP 2.6[6]
Appearance Expected to be an off-white to light brown solidAnalogy
Anticipated Spectroscopic Signatures:
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the five aromatic protons on the quinoline core. The phenolic proton (-OH) will likely appear as a broad singlet, the position of which is dependent on the solvent and concentration. Protons on the carbocyclic ring will be influenced by the electronic effects of both the chloro and hydroxyl groups.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals corresponding to the quinoline framework. The carbon bearing the hydroxyl group (C6) would be shifted downfield, while the carbon attached to the chlorine atom (C8) would also show a characteristic shift.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks at m/z 179 and 181.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (approx. 3200-3500 cm⁻¹), C=C and C=N stretching frequencies for the aromatic rings (approx. 1500-1650 cm⁻¹), and a C-Cl stretch in the lower frequency region (approx. 700-800 cm⁻¹).

Proposed Synthetic Protocol for this compound

The synthesis of substituted quinolines can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[1][2] A modified Skraup synthesis, which involves the reaction of an aniline with glycerol in the presence of an acid and an oxidizing agent, is a robust method adaptable for this target.

Protocol 3.1: Modified Skraup Synthesis

This protocol describes the synthesis of this compound from 4-amino-2-chlorophenol.

Rationale: The choice of 4-amino-2-chlorophenol as the starting material directly installs the required chloro and hydroxyl groups at the correct relative positions on the aniline ring, which will become the carbocyclic part of the quinoline product.

Materials:

  • 4-amino-2-chlorophenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or an alternative oxidizing agent like nitrobenzene

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 4-amino-2-chlorophenol (0.1 mol).

  • Reagent Addition: To the flask, add glycerol (0.3 mol) and a suitable oxidizing agent such as arsenic pentoxide (0.15 mol).

  • Acid Catalysis: Slowly and with vigorous stirring, add concentrated sulfuric acid (0.4 mol) to the mixture. The addition is highly exothermic and should be performed in an ice bath to control the temperature.

  • Heating and Reflux: Once the addition is complete, heat the mixture gently to 120-130°C. The reaction is vigorous initially. Maintain this temperature for 3-4 hours until the reaction subsides.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice (approx. 500 g). This will dilute the acid and precipitate the crude product.

  • Basification: Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8. This step is crucial to deprotonate the phenolic hydroxyl group and precipitate any dissolved product.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 150 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid obtained is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Application as a Synthetic Intermediate

The true utility of this compound lies in its capacity for sequential, site-selective derivatization. The following diagram and protocols illustrate its potential in building molecular complexity.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Site-Selective Derivatization Starting_Material 4-Amino-2-chlorophenol Intermediate This compound Starting_Material->Intermediate Skraup Synthesis Suzuki_Product 8-Aryl-quinolin-6-ol Intermediate->Suzuki_Product Suzuki Coupling (C8 Position) Alkylation_Product 8-Chloro-6-alkoxyquinoline Intermediate->Alkylation_Product O-Alkylation (C6 Position) Dual_Product 8-Aryl-6-alkoxyquinoline Suzuki_Product->Dual_Product O-Alkylation Alkylation_Product->Dual_Product Suzuki Coupling

Caption: Synthetic workflow for this compound and its subsequent derivatization.

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C8-Position

This protocol details the coupling of an arylboronic acid to the 8-position of the quinoline ring.

Rationale: The C-Cl bond at the 8-position is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. The Suzuki reaction is chosen for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Toluene

  • Ethyl acetate

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in a small amount of toluene. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the 8-aryl-quinolin-6-ol product.

Protocol 4.2: O-Alkylation of the C6-Hydroxyl Group

This protocol describes a standard Williamson ether synthesis to modify the hydroxyl group.

Rationale: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide. This phenoxide can then react with an alkyl halide in an Sₙ2 reaction to form an ether. This is a fundamental and reliable transformation in organic synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add potassium carbonate (2 mmol) to the solution and stir the suspension at room temperature for 20 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature (or heat gently to 50°C if the reaction is sluggish) for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the desired 8-chloro-6-alkoxyquinoline.

Table 2: Summary of Key Synthetic Transformations

TransformationReagents & ConditionsProduct TypeRationale
Suzuki Coupling Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90°C8-Aryl-quinolin-6-olForms a C-C bond at the C8 position, adding molecular complexity.
O-Alkylation Alkyl halide, K₂CO₃, DMF, RT to 50°C8-Chloro-6-alkoxyquinolineModifies the hydroxyl group, altering properties like solubility and H-bonding capacity.

Safety and Handling Precautions

As a chlorinated aromatic heterocycle, this compound and its derivatives should be handled with care. While specific toxicology data is unavailable, related compounds are known to be irritants and potentially harmful.[8][9][10]

General Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[8][11]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill & Disposal:

  • Spill: In case of a spill, prevent dust formation. Absorb with an inert material (e.g., vermiculite, sand) and place into a suitable container for chemical waste.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8]

Conclusion

This compound represents a highly strategic and synthetically versatile intermediate. Its bifunctional nature allows for controlled, site-selective modifications at both the C6 and C8 positions. The protocols outlined in this guide, based on well-established and robust organic chemistry principles, provide a clear pathway for researchers to synthesize and utilize this valuable building block. By leveraging the distinct reactivity of its hydroxyl and chloro substituents, scientists in drug discovery and materials science can efficiently generate novel and complex quinoline derivatives for a wide range of applications.

References

The Strategic deployment of 8-Chloroquinolin-6-ol in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth exploration of a specifically functionalized quinoline derivative, 8-Chloroquinolin-6-ol, as a pivotal intermediate in the synthesis of next-generation pharmaceuticals. We will elucidate its synthesis, functional group reactivity, and strategic application in the construction of complex molecular architectures, with a particular focus on the development of targeted therapies such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile building block.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast number of biologically active compounds.[5] Its rigid framework and the presence of a nitrogen atom provide opportunities for diverse functionalization, leading to compounds with tailored pharmacological profiles. The introduction of substituents such as halogens and hydroxyl groups can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the quinoline core, thereby influencing its interaction with biological targets.[1][3]

This compound, with its specific substitution pattern, presents a unique combination of reactive sites. The chlorine atom at the 8-position can participate in various cross-coupling reactions, while the hydroxyl group at the 6-position offers a handle for etherification, esterification, or other modifications. This dual functionality makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents.

Synthesis of this compound: A Proposed Protocol

While direct literature on the synthesis of this compound is not abundant, a robust synthetic strategy can be devised based on well-established named reactions for quinoline synthesis, such as the Skraup or Friedländer synthesis.[1][2][3][4] A plausible and efficient route involves a modified Skraup synthesis starting from a readily available substituted aminophenol.

Proposed Synthetic Pathway: Modified Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[1][3] For the synthesis of this compound, the logical starting material would be 2-amino-4-chlorophenol.

Synthetic Pathway of this compound cluster_reactants Reactants start 2-Amino-4-chlorophenol reaction Cyclization & Dehydrogenation start->reaction Skraup Reaction glycerol Glycerol glycerol->reaction h2so4 H2SO4 (conc.) h2so4->reaction oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->reaction product This compound reaction->product Kinase_Inhibitor_Synthesis cluster_reactants Reactants start This compound reaction Etherification start->reaction Williamson Ether Synthesis reagent R-X (e.g., Alkyl halide) reagent->reaction base Base (e.g., K2CO3) base->reaction product Kinase Inhibitor Precursor reaction->product

References

Synthesis of 8-Chloroquinolin-6-ol Derivatives: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Derivatives of quinoline are integral to the development of antimalarial, anticancer, anti-inflammatory, and anti-HIV drugs.[2][3][4] Specifically, 8-chloroquinolin-6-ol and its derivatives are of significant interest to researchers and drug development professionals due to their potential as versatile intermediates in the synthesis of novel bioactive molecules. The strategic placement of the chloro and hydroxyl moieties offers multiple points for further chemical modification, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the synthesis of this compound, focusing on a robust and adaptable protocol based on the classic Skraup reaction. While several methods exist for the synthesis of the quinoline core, including the Combes, Doebner-von Miller, and Friedländer syntheses, the Skraup reaction offers a direct and efficient route from readily available substituted anilines.[5][6][7] This guide is designed to provide both the practical steps for synthesis and the underlying scientific principles, ensuring a thorough understanding of the process for successful implementation in the laboratory.

Synthetic Strategy: The Skraup Reaction

The Skraup synthesis is a powerful method for the construction of the quinoline ring system, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[8] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the amine, and subsequent cyclization and oxidation to yield the quinoline product.[9]

For the synthesis of this compound, the logical starting material is 4-amino-2-chlorophenol. The orientation of the amino and hydroxyl groups on this precursor directs the cyclization to yield the desired 8-chloro-6-hydroxyquinoline isomer.

Reaction Mechanism

The mechanism of the Skraup synthesis for this compound is a multi-step process:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 4-amino-2-chlorophenol acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as arsenic pentoxide or the nitro group of a co-reactant, is typically used.[10]

Visualizing the Synthesis

Reaction Scheme

G A 4-Amino-2-chlorophenol R A->R B Glycerol B->R C H2SO4, Oxidizing Agent C->R D This compound R->D

Caption: Overall reaction for the Skraup synthesis of this compound.

Experimental Workflow

reagents Combine 4-amino-2-chlorophenol, glycerol, and oxidizing agent acid Slowly add concentrated H2SO4 with cooling reagents->acid heat Heat the reaction mixture (e.g., 130-140°C) acid->heat monitor Monitor reaction progress (e.g., by TLC) heat->monitor workup Cool and pour onto ice, then neutralize with base monitor->workup isolate Isolate crude product (e.g., by filtration) workup->isolate purify Purify the product (e.g., recrystallization) isolate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an adapted procedure based on the well-established Skraup synthesis of 8-hydroxyquinoline and should be performed with strict adherence to all safety precautions.[11][12]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-2-chlorophenol143.5714.36 g0.10
Glycerol92.0927.6 g (22 mL)0.30
Arsenic Pentoxide (As₂O₅)229.8411.5 g0.05
Concentrated Sulfuric Acid98.08~50 mL-
Sodium Hydroxide40.00As needed for neutralization-
Ethanol46.07For recrystallization-
Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 14.36 g (0.10 mol) of 4-amino-2-chlorophenol, 27.6 g (22 mL, 0.30 mol) of glycerol, and 11.5 g (0.05 mol) of arsenic pentoxide.

    • Rationale: Arsenic pentoxide is a common oxidizing agent in the Skraup reaction and is reported to lead to a less violent reaction compared to nitrobenzene.[8]

  • Acid Addition: While stirring the mixture vigorously in an ice bath, slowly add 50 mL of concentrated sulfuric acid through the dropping funnel. The addition should be done cautiously to control the exothermic reaction.

  • Heating: Once the addition is complete, remove the ice bath and heat the mixture in a heating mantle or oil bath to 130-140°C. The reaction is exothermic and may become vigorous.[11] Be prepared to remove the heat source if the reaction becomes too rapid.

  • Reaction Monitoring: Maintain the temperature at 130-140°C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing 500 g of crushed ice.

  • Neutralization: With external cooling, slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[11]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic set of signals in the aromatic region for the quinoline ring protons. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms of the quinoline ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch of the phenolic hydroxyl group and absorptions corresponding to the C=C and C=N bonds of the quinoline ring.

Safety and Handling

The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[9][13] It is imperative to follow all safety precautions diligently.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.

  • Temperature Control: Careful control of the reaction temperature is critical. Use an ice bath for the initial mixing of reagents and a reliable heating source with a temperature controller.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Highly corrosive and should be handled with extreme care.

    • 4-Amino-2-chlorophenol: May be harmful if swallowed or inhaled and can cause skin irritation.[14]

    • Arsenic Pentoxide: Highly toxic and a known carcinogen. Handle with extreme caution and appropriate containment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Arsenic-containing waste requires special handling.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via an adapted Skraup reaction. By understanding the underlying principles and adhering to the experimental and safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The versatility of the this compound scaffold makes it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications.

References

Application Notes & Protocols: 8-Chloroquinolin-6-OL as a Bidentate Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 8-Chloroquinolin-6-OL as a versatile bidentate ligand for the synthesis of novel metal complexes. This document elucidates the fundamental properties of the ligand, detailed protocols for its synthesis and subsequent complexation with various transition metals, and robust methodologies for the characterization and evaluation of these complexes. The narrative emphasizes the causal reasoning behind experimental choices, ensuring protocols are self-validating and grounded in established chemical principles. Potential applications in medicinal chemistry and materials science are explored, supported by authoritative references from peer-reviewed literature.

Introduction: The Quinoline Scaffold in Coordination Chemistry

The quinoline moiety is a "privileged structure" in medicinal chemistry and coordination chemistry, renowned for its presence in natural alkaloids and a wide array of synthetic compounds with significant biological and photophysical properties.[1][2] The 8-hydroxyquinoline (8-HQ, Oxine) subclass, in particular, has been extensively studied for over a century due to its exceptional ability to act as a potent bidentate chelating agent for a multitude of metal ions.[2][3][4] The coordination occurs through the deprotonated phenolic oxygen and the heterocyclic nitrogen atom, forming stable 5-membered chelate rings.[2][5]

This guide focuses on a specific derivative, This compound . While structurally similar to the well-documented 5-chloroquinolin-8-ol (cloxyquin) and 8-hydroxyquinoline, the positional isomerism of the chloro and hydroxyl groups introduces unique electronic and steric characteristics.[6][7][8] The electron-withdrawing nature of the chlorine atom at the 8-position is expected to modulate the pKa of the quinolinic nitrogen and the coordination properties of the ligand, potentially leading to metal complexes with novel stability constants, redox potentials, and biological activities.

Ligand Profile: this compound

This compound is a derivative of quinoline featuring a hydroxyl group at position 6 and a chlorine atom at position 8. This specific arrangement dictates its function as a chelating ligand.

  • Chelation Moiety: It acts as a monoprotic, bidentate ligand. The coordination sites are the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group (following deprotonation).

  • Electronic Effects: The chlorine atom at C8, adjacent to the nitrogen, exerts a significant inductive electron-withdrawing effect. This is anticipated to decrease the basicity of the quinoline nitrogen compared to 8-hydroxyquinoline, which can influence the kinetics and thermodynamics of complex formation.

  • Steric Hindrance: The placement of the chlorine atom at the C8 position introduces steric bulk near one of the primary coordination sites (the nitrogen atom). This steric hindrance can influence the geometry of the resulting metal complexes and may favor coordination with smaller metal ions or lead to distorted geometries.[7]

Visualization of Chelation

The fundamental coordination behavior involves the formation of a stable chelate ring with a metal ion.

G cluster_ligand1 This compound (Ligand 1) cluster_ligand2 This compound (Ligand 2) l1_N N l1_ring Quinoline Ring 1 (C₉H₅Cl) M Mⁿ⁺ l1_N->M Coordination Bond l1_O O⁻ l1_O->M l2_N N l2_N->M l2_ring Quinoline Ring 2 (C₉H₅Cl) l2_O O⁻ l2_O->M Coordination Bond

Caption: Chelation of a central metal ion (Mⁿ⁺) by two bidentate this compound ligands.

Synthesis and Characterization Workflows

A systematic workflow is critical for the successful synthesis and validation of novel metal complexes. The process begins with the preparation of the ligand, followed by complexation, and concludes with thorough characterization to confirm the structure and purity.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase start Starting Materials (e.g., 2-Amino-3-chlorophenol) ligand_synth Ligand Synthesis: This compound start->ligand_synth purify_ligand Purification (Recrystallization/Chromatography) ligand_synth->purify_ligand complex_synth Complexation Reaction (Ligand + Metal Salt) purify_ligand->complex_synth metal_salt Metal Salt (e.g., CuCl₂·2H₂O) metal_salt->complex_synth isolate_complex Isolation & Purification (Filtration, Washing) complex_synth->isolate_complex final_product Final Metal Complex isolate_complex->final_product ftir FT-IR Spectroscopy final_product->ftir uv_vis UV-Vis Spectroscopy final_product->uv_vis nmr NMR (for diamagnetic complexes) final_product->nmr ms Mass Spectrometry final_product->ms elemental Elemental Analysis final_product->elemental G start Prepare Stock Solutions (Complexes, Controls in DMSO) plate 96-Well Microtiter Plate start->plate add_broth Add Growth Medium (e.g., Mueller-Hinton Broth) plate->add_broth serial_dilute Perform 2-Fold Serial Dilution of Complexes across Wells add_bacteria Inoculate Wells with Standardized Bacterial Suspension serial_dilute->add_bacteria add_broth->serial_dilute incubate Incubate Plate (e.g., 37°C for 18-24h) add_bacteria->incubate read_results Read Results Visually or with Plate Reader (OD₆₀₀) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end Report MIC Values (µg/mL) determine_mic->end

References

Application Note: Analytical Strategies for the Detection and Quantification of 8-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloroquinolin-6-ol is a halogenated quinoline derivative of significant interest in pharmaceutical and chemical synthesis. As a potential synthetic intermediate, metabolite, or impurity, the ability to accurately and sensitively detect and quantify this compound is critical for quality control, process monitoring, and research applications. This guide provides a comprehensive overview of robust analytical methodologies for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chromatographic and mass spectrometric principles, offering a validated starting point for method development.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method. Key properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 8-Chloro-6-hydroxyquinoline[1]
CAS Number 18119-24-9
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.61 g/mol
Melting Point 237-238 °C (decomposes)[1]
Predicted pKa 8.11 ± 0.40[1]
Predicted Boiling Point 343.5 ± 22.0 °C[1]

The presence of a hydroxyl group (-OH) and a basic quinoline nitrogen (predicted pKa ~8.1) makes this molecule suitable for analysis by reversed-phase liquid chromatography and responsive to electrospray ionization. Its relatively high melting and boiling points suggest that Gas Chromatography (GC) may require derivatization to enhance volatility and prevent thermal degradation.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary recommended techniques due to their specificity, sensitivity, and applicability to non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a viable alternative, particularly for structural confirmation, with appropriate sample preparation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for quantifying compounds with UV-absorbing chromophores, such as the quinoline ring system in this compound. This method is ideal for purity assessments and routine quantification in controlled sample matrices.

Principle of the Method

The analyte is separated from other components in a sample matrix based on its differential partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 silica column). Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column.

Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water containing an acidic modifier. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and serves to protonate the quinoline nitrogen. This suppresses silanol interactions on the column, leading to improved peak symmetry and reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is crucial for ensuring stable and reproducible retention times.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax). A DAD can be used to determine the λmax, predicted to be around 250 nm and 320 nm for quinoline structures.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Solvent: A 50:50 (v/v) mixture of acetonitrile and water is a suitable diluent.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

3. Data Analysis and System Suitability:

  • Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.998 is desirable.

  • System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[2]

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis (pharmacokinetic studies) or trace impurity detection, LC-MS/MS is the gold standard.[3] This technique combines the separation power of LC with the mass-resolving capability of tandem mass spectrometry.

Principle of the Method

After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and the resulting precursor ion is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling ultra-low detection limits.[4]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC System: A UHPLC system is preferred for optimal resolution and speed.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    3.0 95
    4.0 95
    4.1 10

    | 5.0 | 10 |

    • Rationale: A gradient elution allows for the efficient separation of the analyte from matrix components and ensures a sharp peak shape.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Parameters:

  • Ionization Mode: ESI Positive.

    • Rationale: The basic nitrogen on the quinoline ring is readily protonated, making positive mode ionization highly efficient.

  • MRM Transitions: The protonated molecule [M+H]⁺ for this compound is m/z 180.0. This precursor ion must be fragmented to identify stable, high-intensity product ions.

    • Hypothetical Transitions:

      • Quantifier: 180.0 → 152.0 (Loss of CO)

      • Qualifier: 180.0 → 116.0 (Loss of CO and HCl)

    • Note: These transitions must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer. The characteristic isotopic pattern of chlorine ([M+H]⁺ at m/z 180.0 and [M+2+H]⁺ at m/z 182.0 in an approximate 3:1 ratio) is a key diagnostic feature for confirming the presence of the analyte.[5]

3. Sample Preparation (for Plasma as an example):

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Vortex: Mix for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Inject: Transfer the supernatant to an autosampler vial for injection.[6]

4. Method Validation Insights:

  • The method should be validated according to ICH Q2(R2) guidelines.[7][8]

  • Linearity: Establish linearity over the expected concentration range (e.g., 0.1 ng/mL to 500 ng/mL).

  • Accuracy & Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[9]

  • Matrix Effects: Evaluate and minimize the impact of co-eluting matrix components on ionization efficiency.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. Due to the polar hydroxyl group and relatively high boiling point of this compound, chemical derivatization is highly recommended to improve its chromatographic properties.[10]

Principle of the Method

Derivatization converts the polar -OH group into a less polar, more volatile group (e.g., a silyl ether). The derivatized analyte is then vaporized and separated in a gas chromatograph before being detected by a mass spectrometer, which provides both quantitative data and structural information from its fragmentation pattern.

Protocol: GC-MS with Silylation

1. Derivatization Protocol:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate the solvent from the dried sample extract under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

    • Rationale: BSTFA is a powerful silylating agent that converts the active hydrogen on the hydroxyl group to a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 270 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Detection Mode: Scan mode (e.g., m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification.

Method Comparison

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity ModerateVery HighHigh
Sample Prep Simple (Dilute & Shoot)Moderate (Protein Precipitation, SPE)Complex (Derivatization required)
Instrumentation Cost LowHighModerate
Primary Use Case Routine QC, PurityBioanalysis, Trace ImpuritiesStructural Confirmation, Volatiles
Strengths Robust, accessible, simpleUnmatched sensitivity/selectivityExcellent for structural ID
Limitations Lower sensitivity, matrix interferenceHigh cost, matrix effectsRequires derivatization, analyte must be thermally stable

Visual Workflows

General_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Prep Extraction / Dilution (e.g., Protein Precipitation) Sample->Prep LCMS LC-MS/MS or HPLC Analysis Prep->LCMS Standard Standard Preparation Standard->LCMS Processing Peak Integration & Calibration LCMS->Processing Report Final Report & Concentration Value Processing->Report

Caption: General workflow for quantitative analysis.

LC_MSMS_Workflow Sample Plasma Sample (+ Internal Standard) Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC ESI Ionization (ESI+) UHPLC->ESI Q1 Q1: Precursor Ion (m/z 180.0) ESI->Q1 Q2 Q2: Fragmentation (Collision Cell) Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Detector Detection & Data Acquisition Q3->Detector

Caption: Detailed workflow for the LC-MS/MS protocol.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 8-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, and potent antimicrobial effects.[1][2] The clinical utility of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, has been well-established.[3][4][5][6] These enzymes are essential for DNA replication, and their inhibition by quinolones leads to fragmentation of the bacterial chromosome and cell death.[3][6] Another class of quinoline derivatives, the 8-hydroxyquinolines, have also garnered significant attention for their antimicrobial properties, which are often attributed to their ability to chelate metal ions essential for microbial survival and enzymatic function.[7][8]

The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[1][9] The scaffold of 8-Chloroquinolin-6-ol presents a promising, yet underexplored, starting point for the synthesis of new antimicrobial candidates. Its structural similarity to known active quinoline compounds suggests a high potential for derivatization to yield potent and selective antimicrobial agents.

This document provides a comprehensive framework for researchers and drug development professionals to explore the potential of this compound as a novel scaffold for antimicrobial drug discovery. It outlines detailed protocols for the synthesis of new derivatives, their in vitro antimicrobial and cytotoxicity evaluation, and guidance on establishing a structure-activity relationship (SAR) to inform lead optimization.

Part 1: Synthesis of Novel this compound Derivatives

The strategic modification of the this compound core is crucial for developing a library of diverse compounds for screening. A plausible and versatile approach is the Williamson ether synthesis to introduce various side chains at the 6-hydroxyl group, a strategy known to influence the biological activity of quinoline derivatives.

Workflow for Synthesis of 8-Chloroquinolin-6-O-Alkyl/Aryl Derivatives

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E Williamson Ether Synthesis A->E B R-X (Alkyl/Aryl Halide) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Quenching E->F Reaction Mixture G Extraction F->G H Column Chromatography G->H I 8-Chloro-6-(alkoxy/aryloxy)quinoline Derivatives H->I Purified Product SAR_Workflow A Library of this compound Derivatives B Antimicrobial Screening (MIC/MBC) A->B C Cytotoxicity Assays (IC50) A->C D Data Analysis & Correlation B->D C->D E Identify Key Structural Features for Activity & Selectivity D->E F Design & Synthesize Next-Generation Derivatives E->F G Iterative Optimization Cycle F->G G->A Feedback Loop

References

Application Notes and Protocols for 8-Chloroquinolin-6-OL in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This document provides a detailed guide for the investigation of 8-Chloroquinolin-6-OL as a potential anticancer agent. Due to the limited publicly available data on this specific molecule, the following application notes and protocols are based on established methodologies for evaluating closely related quinoline derivatives, particularly 8-hydroxyquinolines and other chlorinated analogues. This guide is intended to be a robust starting point for researchers, offering a scientifically sound framework for the synthesis, characterization, and anticancer evaluation of this novel compound. The underlying principles and experimental designs are rooted in the extensive research conducted on the broader quinoline class of compounds, which have shown significant promise in oncology.

Part 1: Introduction to this compound and the Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer effects.[1] Derivatives of quinoline have been shown to exert their antineoplastic properties through diverse mechanisms such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1] The introduction of a chlorine atom and a hydroxyl group at the 8 and 6 positions, respectively, of the quinoline ring in this compound suggests the potential for unique biological activities. Halogenation can enhance the lipophilicity and metabolic stability of a compound, while the hydroxyl group can participate in hydrogen bonding with biological targets.[2]

The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-known chelating agent for various metal ions, a property that has been linked to the anticancer activity of its derivatives.[3] Metal chelation can lead to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes, and disruption of cellular homeostasis, ultimately leading to cancer cell death.[4] Therefore, it is plausible that this compound may exert its anticancer effects through a combination of metal chelation-dependent and -independent mechanisms.

Part 2: Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines.[5] One potential approach involves the Skraup synthesis, a classic method for quinoline synthesis.

Proposed Synthetic Pathway

Synthetic Pathway for this compound A 2-Amino-4-chlorophenol D This compound A->D Skraup Synthesis B Glycerol B->D C Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) C->D

Caption: Proposed Skraup synthesis of this compound.

Protocol: Synthesis of this compound via Skraup Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: To this mixture, add 2-amino-4-chlorophenol and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Heating: Heat the reaction mixture to approximately 130-140°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the product precipitates.

  • Purification: Filter the crude product, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Part 3: In Vitro Anticancer Activity Evaluation

A tiered approach is recommended for evaluating the anticancer potential of this compound, starting with broad cytotoxicity screening followed by more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compound.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[6][7]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma[Insert experimental value]
A549Lung Carcinoma[Insert experimental value]
HCT116Colon Carcinoma[Insert experimental value]
HepG2Hepatocellular Carcinoma[Insert experimental value]
Normal FibroblastsNon-cancerous control[Insert experimental value]
Investigation of the Mechanism of Action

Based on the structure of this compound, several potential mechanisms of anticancer action can be hypothesized and investigated.

Experimental Workflow for Mechanistic Studies

Mechanistic Studies Workflow A Initial Finding: This compound shows cytotoxicity B Apoptosis Induction? A->B C Cell Cycle Arrest? A->C D ROS Generation? A->D E Annexin V/PI Staining B->E F Caspase Activity Assay B->F G Flow Cytometry with PI Staining C->G H Western Blot for Cyclins/CDKs C->H I DCFDA Assay D->I J Mitochondrial Membrane Potential Assay D->J

Caption: Workflow for investigating the mechanism of action.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours. Include untreated and positive control (e.g., staurosporine) groups.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Part 4: Potential Signaling Pathways

Quinoline derivatives are known to modulate various signaling pathways critical for cancer cell survival and proliferation. Based on the literature for related compounds, this compound could potentially interfere with pathways such as PI3K/Akt/mTOR and MAPK/ERK.

Hypothetical Signaling Pathway Modulation

Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Compound This compound Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->ERK Inhibition? Apoptosis Apoptosis Compound->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Protocol: Western Blot Analysis of Signaling Proteins

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Part 5: Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential anticancer drug. The proposed protocols are based on well-established methods for characterizing novel anticancer compounds. Should initial in vitro studies yield promising results, further investigations should include:

  • In vivo efficacy studies in animal models of cancer.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of the compound.

  • Target identification and validation studies to elucidate the precise molecular targets of this compound.

The exploration of novel quinoline derivatives like this compound holds the potential to contribute to the development of new and more effective cancer therapies.

References

Application Note & Protocol: Strategic Use of 8-Chloroquinolin-6-ol in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 8-Chloroquinolin-6-ol

This compound is a bifunctional heterocyclic compound featuring a quinoline core, a synthetically versatile chlorine atom at the 8-position, and a nucleophilic hydroxyl group at the 6-position. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The distinct electronic and steric environment of the substituents on this compound makes it a valuable building block for creating diverse molecular architectures.

The chlorine atom at the C-8 position, influenced by the adjacent nitrogen atom, is an active site for palladium-catalyzed cross-coupling reactions.[3] This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups, forming new carbon-carbon bonds. The hydroxyl group at C-6 offers a secondary reaction handle for etherification, esterification, or other derivatizations. This dual reactivity enables sequential or orthogonal synthetic strategies, making it a powerful tool for building complex libraries of compounds for drug discovery and materials science.[4]

This guide provides a detailed protocol for a representative application of this compound: a Suzuki-Miyaura cross-coupling reaction. We will not only detail the procedural steps but also explain the underlying chemical principles and rationale to ensure reproducible and successful outcomes.

Critical Safety & Handling Protocols

Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.[5][6][7] Halogenated heterocyclic compounds should be handled with care as they can be irritants and have unknown toxicological properties.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][8] All manipulations of solid this compound and other powdered reagents should be performed in a certified chemical fume hood to avoid inhalation.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] In case of contact, rinse the affected area immediately with copious amounts of water.[9] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

  • Disposal: Dispose of all chemical waste, including reaction residues and contaminated materials, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[10] Aryl chlorides like this compound are generally less reactive than the corresponding bromides or iodides, often necessitating the use of specialized phosphine ligands to facilitate the reaction.[3]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is typically the rate-limiting step for aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron species, making this transfer possible.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(Cl)L₂] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate [Ar-Pd(II)(R)L₂] transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product aryl_halide This compound (Ar-Cl) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 8-Phenylquinolin-6-ol

This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>95%e.g., Sigma-AldrichStarting material
Phenylboronic Acid>97%e.g., Combi-BlocksCoupling partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Reagent Gradee.g., StremPalladium catalyst precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%e.g., AcrosBuchwald phosphine ligand, ideal for activating aryl chlorides
Potassium Phosphate (K₃PO₄)Anhydrous, >98%e.g., Fisher SciBase, must be finely ground and dried before use
1,4-DioxaneAnhydrous, DriSolvAny major vendorReaction solvent, should have low water content (<50 ppm)
TolueneAnhydrous, DriSolvAny major vendorCo-solvent
Ethyl Acetate (EtOAc)ACS GradeAny major vendorFor extraction and chromatography
HexanesACS GradeAny major vendorFor chromatography
Saturated aq. NH₄ClN/ALab preparedFor quenching
Brine (Saturated aq. NaCl)N/ALab preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAny major vendorDrying agent
Silica Gel230-400 meshAny major vendorFor column chromatography
Quantitative Data Summary
ReagentMol. Wt. ( g/mol )Amount (mg)Amount (mmol)Equivalents
This compound179.611801.01.0
Phenylboronic Acid121.931831.51.5
Pd₂(dba)₃915.7218.30.02 (0.04 Pd)0.02 (2 mol%)
SPhos410.5032.80.080.08 (8 mol%)
K₃PO₄212.274252.02.0
1,4-Dioxane/Toluene (4:1)N/A5 mLN/AN/A
Step-by-Step Methodology

Rationale: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen. The Buchwald ligand (SPhos) is bulky and electron-rich, which promotes the difficult oxidative addition of the Pd(0) into the C-Cl bond.[3]

  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (180 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).

    • Add the catalyst, Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and the ligand, SPhos (32.8 mg, 0.08 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere Purge:

    • Evacuate the flask under high vacuum for 5 minutes and then backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure the reaction environment is completely inert.

  • Solvent Addition and Reaction:

    • Using a gas-tight syringe, add 5 mL of anhydrous 1,4-dioxane/toluene (4:1 v/v) to the flask.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a developing chamber with 7:3 Hexanes:EtOAc.

    • To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe. Dilute the aliquot with EtOAc and spot on a TLC plate against a spot of the starting material.

    • The reaction is complete when the this compound spot (visualized under UV light) is fully consumed (typically 12-24 hours).

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product (adsorbed onto a small amount of silica) onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 8-phenylquinolin-6-ol as a solid.

  • Characterization:

    • The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualized Experimental Workflow

The following diagram provides a high-level overview of the entire experimental procedure.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Add Reagents to Flame-Dried Schlenk Flask purge 2. Purge with Inert Gas (Evacuate/Backfill x3) prep->purge add_solvent 3. Add Anhydrous Solvent purge->add_solvent heat 4. Heat at 100 °C add_solvent->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Extract with EtOAc cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Product (NMR, HRMS) purify->characterize

Caption: High-level workflow for the Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloroquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloroquinolin-6-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges and improve the yield and purity of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its successful and high-yield synthesis is crucial for the efficient production of these active pharmaceutical ingredients. The most common synthetic route is a variation of the Skraup synthesis, which, while effective, can be prone to issues such as low yields, impurity formation, and difficult purifications. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

Issue 1: Low Overall Yield

Q: My synthesis of this compound is consistently resulting in a low yield. What are the most likely causes and how can I address them?

A: Low yields in the Skraup-type synthesis of this compound can stem from several factors throughout the reaction and workup process. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The cyclization reaction is often the rate-limiting step. Insufficient heating or reaction time can lead to a significant amount of unreacted starting material.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature. However, be mindful that excessive heat can lead to decomposition and tar formation.[2]

  • Side Reactions and Tar Formation: The highly acidic and oxidizing conditions of the Skraup synthesis are notorious for causing polymerization and the formation of tarry byproducts, which can trap the desired product.[3]

    • Recommendation: The use of a moderator, such as ferrous sulfate (FeSO₄), can help to control the exothermic nature of the reaction and minimize charring.[3][4] Slow, controlled addition of sulfuric acid with efficient cooling is also critical to prevent localized hotspots.[3]

  • Suboptimal Work-up and Extraction: The product may be lost during the neutralization and extraction phases if not performed carefully.

    • Recommendation: After diluting the reaction mixture with water, ensure the solution is made strongly basic to liberate the quinoline base before extraction.[2] Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will maximize the recovery of the product from the aqueous layer.

  • Losses during Purification: The crude product is often impure and requires careful purification.

    • Recommendation: Column chromatography on silica gel is a common and effective method for purifying the crude product.[1] Recrystallization can be employed as a final step to obtain a highly pure product.[1]

Issue 2: Significant Impurity Formation

Q: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of several impurities. What are these impurities and how can I minimize their formation?

A: Impurity formation is a common challenge. The primary culprits are often regioisomers and products of over-oxidation or polymerization.

  • Regioisomer Formation: If a substituted aminophenol is used, the cyclization can potentially occur at different positions, leading to a mixture of isomers. For the synthesis of this compound, the starting material is typically 2-amino-5-chlorophenol. The regioselectivity is generally high due to the directing effects of the substituents. However, deviations in reaction conditions can sometimes lead to minor isomeric impurities.

    • Recommendation: Strict adherence to established protocols and maintaining optimal reaction temperatures are crucial for ensuring high regioselectivity.

  • Polymerization Products: As mentioned, the harsh reaction conditions can lead to the polymerization of intermediates like acrolein (formed from glycerol).

    • Recommendation: The use of a polymerization inhibitor, such as hydroquinone, can be beneficial.[5] Additionally, a moderator like ferrous sulfate helps control the reaction rate, reducing the likelihood of polymerization.[3][4]

  • Oxidation Byproducts: The oxidizing agent, if too harsh or used in excess, can lead to the formation of undesired oxidized species.

    • Recommendation: Carefully control the stoichiometry of the oxidizing agent. Milder oxidizing agents can sometimes be employed, although this may require optimization.

Issue 3: Reaction Failure or Stalling

Q: My reaction has failed to proceed, or has stalled with a large amount of starting material remaining. What should I investigate?

A: Complete reaction failure is often due to issues with reagents, reaction setup, or insufficient activation energy.

  • Reagent Quality: The purity of the starting materials, particularly the aminophenol and glycerol, is critical. The sulfuric acid must be concentrated to effectively act as a dehydrating agent.

    • Recommendation: Use high-purity, anhydrous reagents whenever possible.[2] Ensure your sulfuric acid is of the correct concentration.

  • Insufficient Temperature: The Skraup synthesis requires a significant activation energy to initiate the dehydration of glycerol and the subsequent cyclization.[2]

    • Recommendation: Ensure the reaction mixture reaches the target temperature and is maintained there for the specified duration. Use a heating mantle with a temperature controller and a thermometer immersed in the reaction mixture for accurate temperature monitoring.

  • Poor Mixing: In a viscous reaction mixture, inefficient stirring can lead to poor heat and mass transfer, effectively stalling the reaction in certain parts of the flask.

    • Recommendation: Use a powerful overhead stirrer, especially for larger-scale reactions, to ensure the mixture remains homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Skraup synthesis for this compound?

A1: The Skraup synthesis proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[6]

  • Michael Addition: The amino group of the aminophenol undergoes a Michael addition to acrolein.[7]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

  • Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to form the aromatic quinoline ring system.[6]

Q2: Are there any greener alternatives to the traditional Skraup synthesis?

A2: Yes, research has focused on developing more environmentally friendly methods. Microwave-assisted Skraup reactions in aqueous media have been reported as an efficient alternative.[1] These methods can offer advantages such as shorter reaction times and reduced solvent usage.

Q3: How should I properly purify the crude this compound?

A3: Purification typically involves a multi-step process:

  • Neutralization and Extraction: After the reaction, the mixture is carefully poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product and neutralize the excess acid.[2] The product is then extracted into an organic solvent.

  • Steam Distillation: For some quinoline syntheses, steam distillation can be an effective method to separate the volatile product from non-volatile tar.[2]

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.[1]

  • Recrystallization: The final step to obtain a highly pure product often involves recrystallization from an appropriate solvent.

Q4: Can I use a different oxidizing agent instead of the traditional ones?

A4: While nitrobenzene is a classic oxidizing agent in the Skraup synthesis, other oxidizing agents like arsenic acid have also been used.[4] However, due to toxicity concerns, alternatives are often sought. The choice of oxidizing agent can significantly impact the reaction's vigor and yield, and any substitution would require careful optimization.

Q5: What safety precautions should I take during the Skraup synthesis?

A5: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Controlled Addition: Add reagents, especially sulfuric acid, slowly and with efficient cooling and stirring.

  • Moderator: Use a moderator like ferrous sulfate to control the reaction's exothermicity.[3][4]

  • Scale: Be cautious when scaling up the reaction. A reaction that is manageable on a small scale can become dangerously vigorous at a larger scale.

Experimental Protocols & Data

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended RangeImpact on Yield and Purity
Temperature 100-150 °CToo low: incomplete reaction. Too high: increased tar formation.
Reaction Time Varies (monitor by TLC)Insufficient time leads to low conversion.
Moderator (FeSO₄) Catalytic amountsControls exotherm, reduces tar formation, improves yield.[3]
Acid Concentration Concentrated H₂SO₄Essential for glycerol dehydration and cyclization.
Protocol 1: Moderated Skraup Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine the 2-amino-5-chlorophenol and ferrous sulfate heptahydrate.

  • Reagent Addition: With vigorous stirring, slowly add anhydrous glycerol.

  • Acid Addition: Cool the flask in an ice bath. Carefully add concentrated sulfuric acid dropwise through the dropping funnel, ensuring the internal temperature remains under control.

  • Heating: Once the addition is complete, gradually heat the reaction mixture to the target temperature and maintain for the required duration, monitoring by TLC.

  • Work-up: After cooling, cautiously pour the reaction mixture into a large beaker of ice water. Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly basic.

  • Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Check Reaction Completion (TLC) Start->CheckReaction CheckWorkup Review Work-up & Extraction Start->CheckWorkup CheckPurification Evaluate Purification Losses Start->CheckPurification Incomplete Incomplete Reaction CheckReaction->Incomplete Starting material remains Tar Excessive Tar Formation CheckReaction->Tar Significant tarring Losses Product Loss CheckWorkup->Losses Low crude yield CheckPurification->Losses Low final yield OptimizeTimeTemp Optimize Reaction Time / Temperature Incomplete->OptimizeTimeTemp AddModerator Use Moderator (e.g., FeSO4) Tar->AddModerator OptimizeExtraction Optimize pH & Solvent Volume Losses->OptimizeExtraction OptimizeChroma Refine Chromatography / Recrystallization Losses->OptimizeChroma

Caption: A workflow for troubleshooting low yields in the synthesis.

Diagram 2: Skraup Synthesis Reaction Pathway

SkraupSynthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O MichaelAdduct Michael Adduct Acrolein->MichaelAdduct Aminophenol 2-Amino-5-chlorophenol Aminophenol->MichaelAdduct Michael Addition CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate H⁺ Cyclization Product This compound CyclizedIntermediate->Product -H₂O [O]

Caption: Key steps in the Skraup synthesis of this compound.

References

Technical Support Center: Purification Challenges of 8-Chloroquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 8-Chloroquinolin-6-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile heterocyclic compound. As a substituted hydroxyquinoline, this compound possesses both a weakly acidic phenolic hydroxyl group and a basic quinoline nitrogen atom. This bifunctional nature, while useful in its applications, presents unique hurdles in its purification that require a nuanced approach.

This document provides field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: My compound is streaking or showing poor separation on a silica gel column.

Question: I am attempting to purify this compound using standard silica gel column chromatography, but the compound is tailing severely, leading to broad peaks and poor separation from impurities. What is causing this and how can I fix it?

Answer: This is a classic problem encountered with basic compounds like quinolines on standard silica gel. The root cause is the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing and, in some cases, irreversible adsorption or decomposition of the product on the column.[1]

Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a tertiary amine to your eluent system.

    • Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

    • Mechanism: The amine preferentially binds to the acidic sites on the silica, preventing your compound from interacting with them, thus allowing for sharper peaks and better separation.

  • Use an Alternative Stationary Phase: If amine modifiers are incompatible with your compound or downstream applications, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel. Use Brockmann activity II or III for most applications.

    • Reversed-Phase Chromatography (C18): If your compound and impurities have different polarities, reversed-phase chromatography using solvent systems like Acetonitrile/Water or Methanol/Water can provide excellent separation.

  • Optimize the Solvent System: Ensure your chosen solvent system has the appropriate polarity to move the compound off the column effectively. For this compound, which is moderately polar, a gradient from a less polar to a more polar solvent system is often required.

    • Example Systems:

      • Hexane/Ethyl Acetate with 1% NEt₃

      • Dichloromethane/Methanol with 1% NEt₃

Issue 2: I am experiencing low recovery after recrystallization.

Question: I have a solid crude product that I am trying to purify by recrystallization, but my yield is consistently very low. What am I doing wrong?

Answer: Low recovery in recrystallization is a frequent issue that typically stems from one of three main factors: using an inappropriate solvent, using an excessive amount of solvent, or improper cooling technique.[2][3][4]

Here is a systematic approach to improving your yield:

  • Systematic Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[2][3] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble upon cooling.

    • Action: Perform a small-scale solvent screen. Test solvents like ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures (e.g., Ethanol/Water, DCM/Hexane). A patent for the related 8-hydroxyquinoline suggests methanol can be an effective recrystallization solvent.

  • Use the Minimum Amount of Hot Solvent: This is the most critical rule for achieving good recovery.[5] Adding too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.

    • Protocol: Heat your chosen solvent to boiling. Add the hot solvent to your crude solid in small portions, swirling and heating the flask after each addition, until the solid just dissolves. If some insoluble material remains, it is likely an impurity that can be removed by hot filtration.[4][5][6]

  • Ensure Slow Cooling: Rapid cooling, such as immediately placing the hot flask in an ice bath, leads to the formation of small, often impure crystals and can trap impurities.

    • Procedure: Allow the flask to cool slowly to room temperature on a benchtop. Once it has reached room temperature and crystal formation has begun, you can then place it in an ice bath for at least 30 minutes to maximize precipitation before filtration.[4][6]

Issue 3: My product appears pure by TLC, but NMR analysis shows persistent impurities.

Question: After column chromatography, my product gives a single spot on the TLC plate. However, the ¹H NMR spectrum still shows small, unidentified peaks. How can I remove these stubborn impurities?

Answer: This situation suggests the presence of an impurity with a very similar polarity (Rf value) to your product, making it difficult to separate by normal-phase chromatography alone. It could be a regioisomer or a closely related byproduct.

  • Employ an Orthogonal Purification Method: "Orthogonal" methods separate compounds based on different chemical principles. Combining techniques is a powerful strategy.

    • Acid-Base Extraction: This is an excellent choice for this compound due to its acidic and basic centers. It separates compounds based on their pKa, not just polarity. (See detailed protocol below).

    • Recrystallization after Chromatography: Often, impurities that co-elute on a column can be removed by a subsequent recrystallization, as their packing efficiency in your product's crystal lattice may be poor.

  • Optimize Chromatographic Conditions:

    • Change the Solvent System: Try a different solvent combination with different selectivities. For example, if you used Hexane/EtOAc, try a system based on Dichloromethane/Methanol or Toluene/Acetone.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography and may be necessary to separate very similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying crude this compound from a synthesis reaction?

A1: The optimal strategy depends on the nature and amount of impurities in your crude product. A multi-step approach is often the most robust. The following workflow provides a general decision-making guide.

Purification_Workflow start Crude this compound assess Assess Crude Product (TLC, Crude NMR) start->assess state Physical State? assess->state purity Purity > 85%? state->purity Solid acid_base Perform Acid-Base Wash (Removes gross acidic/basic impurities) state->acid_base Oily / Tarry column Column Chromatography (Silica w/ 1% NEt3 or Alumina) purity->column No recryst Recrystallization purity->recryst Yes acid_base->column column->recryst Collect Fractions & Concentrate final_product Pure Product recryst->final_product

Caption: Purification Strategy Decision Workflow.

Q2: How do I properly perform an acid-base extraction for this compound?

A2: Acid-base extraction is highly effective for this molecule. It exploits the fact that the phenolic proton is acidic (can be removed by a base) and the quinoline nitrogen is basic (can be protonated by an acid). This allows you to separate it from neutral impurities.

Protocol: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Remove Basic Impurities (Optional): Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate and extract any non-phenolic basic impurities into the aqueous layer. Discard the aqueous layer.

  • Extract the Product: Now, add a dilute base (e.g., 1 M NaOH) to the organic layer and shake vigorously. The NaOH will deprotonate the phenolic hydroxyl group of this compound, forming a water-soluble sodium salt. The desired compound will move into the aqueous layer, leaving neutral organic impurities behind in the EtOAc/DCM layer.

  • Separate Layers: Allow the layers to separate and collect the aqueous (bottom layer if using DCM, top if using EtOAc). Repeat the extraction on the organic layer with fresh 1 M NaOH to ensure complete recovery.

  • Isolate the Product: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly acidify the aqueous solution by adding 2 M HCl dropwise while stirring. This compound will precipitate out as a solid as it is neutralized.

  • Collection: Continue adding acid until the solution is acidic (pH ~5-6). Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly.

Q3: What are some common impurities I should expect from the synthesis?

A3: Impurities are highly dependent on the synthetic route. For quinolines, classic methods like the Skraup or Doebner-von Miller syntheses are common.[7]

  • Skraup Synthesis: If starting from a substituted aminophenol, you can expect unreacted starting materials, polymeric tars from the harsh acidic and oxidizing conditions, and potentially regioisomers if the substitution pattern allows.[8][9]

  • Incomplete Reactions: Starting materials or intermediates from the specific reaction used.

  • Side Products: Isomers (e.g., 6-chloroquinolin-8-ol) or products from over-oxidation or polymerization.[10]

Q4: How do I properly assess the purity of my final product?

A4: A combination of techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A quick check for purity. The final product should appear as a single, well-defined spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample should show a single major peak (typically >98% by area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining impurities. The absence of unexpected signals and correct integration ratios indicate high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Data Summary Table

The following table summarizes the key purification techniques and provides starting points for method development.

Technique Key Parameters & Considerations Best For Removing
Recrystallization Solvent Choice: Methanol, Ethanol, Isopropanol, EtOAc, Toluene, or mixtures.[11] Procedure: Use minimum hot solvent, cool slowly.[5][6]Impurities with different solubility profiles; final polishing step.
Column Chromatography Stationary Phase: Silica Gel (with 1% NEt₃) or Neutral Alumina.[1] Mobile Phase: Hexane/EtOAc or DCM/MeOH gradients.Impurities with different polarities (e.g., isomers, non-polar tars).
Acid-Base Extraction Aqueous Phases: 1 M HCl (to remove basic impurities), 1 M NaOH (to extract product). Organic Phase: Ethyl Acetate or Dichloromethane.Neutral impurities, strongly basic or acidic byproducts.

References

Technical Support Center: Synthesis of 8-Chloroquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 8-Chloroquinolin-6-OL. This document is designed to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of unwanted side products. The guidance herein is structured to move from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during your experimental work.

Q1: What is the most common synthetic route for this compound, and why is it prone to side product formation?

The most prevalent and classical method for synthesizing the quinoline core of this molecule is an adaptation of the Skraup synthesis or the closely related Doebner-von Miller reaction [1][2][3]. The typical starting material is 4-amino-2-chlorophenol, which is reacted with glycerol (Skraup) or an α,β-unsaturated carbonyl compound like acrolein (Doebner-von Miller)[4][5].

This synthesis is notorious for side product formation due to the harsh reaction conditions required:

  • High Temperatures: The reaction is typically heated to over 100°C.

  • Strong Acids: Concentrated sulfuric acid is almost always used as both a catalyst and a dehydrating agent.

  • Strong Oxidizing Agents: An oxidant, such as the starting o-nitrophenol in some procedures or arsenic acid, is required to aromatize the dihydroquinoline intermediate[2][6].

These conditions can promote polymerization, degradation of starting materials and products, and other unwanted side reactions.

Q2: My reaction is producing a significant amount of black, insoluble tar. What is the primary cause, and how can I prevent it?

The formation of black, polymeric tar is the most frequently reported issue in Skraup-type syntheses.

  • Causality: The primary cause is the acid-catalyzed dehydration of glycerol into the highly reactive intermediate, acrolein[3][7]. At high temperatures, acrolein readily polymerizes in the strongly acidic medium. This process is highly exothermic, and if not controlled, it can lead to a runaway reaction that drastically reduces the yield of your desired product.

  • Mitigation Strategies:

    • Temperature Control: Maintain strict control over the reaction temperature. This can be achieved by slow, portion-wise addition of sulfuric acid and by using an oil bath for stable heating.

    • Reaction Moderation: The inclusion of a mild Lewis acid, such as ferrous sulfate (FeSO₄), can help moderate the reaction's vigor[2].

    • Alternative Reagents: Consider a Doebner-von Miller approach by using a more stable acrolein precursor, such as acrolein diethyl acetal, which releases acrolein more slowly under acidic conditions.

Q3: I am observing multiple spots on my TLC plate that are close to the product Rf. What are these likely to be?

Multiple spots near the product's Rf value typically indicate the presence of structurally related impurities. The most common culprits are:

  • Dihydro-8-Chloroquinolin-6-OL: This is the intermediate just before the final oxidation step. If the oxidizing agent is insufficient or the reaction time is too short, this byproduct will persist.

  • Isomeric Products: While the cyclization onto the aromatic ring of 4-amino-2-chlorophenol is generally directed to the C5 position, trace amounts of other isomers can form if there are competing reaction sites or if the starting material contains isomeric impurities.

  • Starting Material: Unreacted 4-amino-2-chlorophenol may be present.

Q4: Should I protect the phenolic hydroxyl group of 4-amino-2-chlorophenol before starting the synthesis?

This is an excellent strategic question that involves a trade-off between reaction complexity and cleanliness.

  • Argument for Protection: Protecting the phenol (e.g., as a methoxy ether) can prevent potential side reactions like sulfonation if excess fuming sulfuric acid is used. It can lead to a cleaner reaction mixture with fewer byproducts related to the phenol group's reactivity.

  • Argument Against Protection: This strategy adds two steps to your synthesis: protection and deprotection. The conditions required for deprotection (e.g., using BBr₃ or HBr) must be compatible with your final product. For many applications, a well-optimized, one-pot Skraup synthesis followed by a robust purification protocol is more efficient.

Troubleshooting Guide: Identifying and Mitigating Specific Side Products

This guide provides a deeper dive into specific experimental problems and offers validated protocols for addressing them.

Problem 1: Low Yield and Extensive Tar Formation
  • Primary Cause: Uncontrolled, acid-catalyzed polymerization of acrolein generated in situ from glycerol[5].

  • Analytical Identification: The side product is an amorphous, black, insoluble solid that is difficult to characterize by standard methods like NMR or MS. It is typically removed by filtration.

  • Mitigation Protocol:

    • Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add your starting material (4-amino-2-chlorophenol) and a moderator like FeSO₄.

    • Reagent Premix: In a separate beaker, cautiously and slowly add concentrated sulfuric acid to glycerol with cooling in an ice bath.

    • Controlled Addition: Add the acid-glycerol mixture dropwise to the reaction flask containing the aminophenol over a period of 1-2 hours, ensuring the internal temperature does not exceed 120°C.

    • Oxidant Addition: After the initial cyclization, add the oxidizing agent (e.g., o-nitrophenol) and continue heating as per the established protocol[6].

Problem 2: Presence of Dihydro-8-Chloroquinolin-6-OL Impurity
  • Primary Cause: Incomplete oxidation of the 1,2-dihydroquinoline intermediate formed after cyclization and dehydration[7].

  • Analytical Identification:

    • TLC: This impurity will typically have a slightly different Rf value than the final aromatic product.

    • 1H NMR: Look for the appearance of aliphatic proton signals (typically multiplets) between 2.5-3.5 ppm, corresponding to the non-aromatic portion of the pyridine ring.

    • Mass Spectrometry: The impurity will have a molecular weight that is 2 units higher (M+2) than the final product due to the two extra hydrogen atoms.

  • Mitigation Protocol:

    • Stoichiometry Check: Ensure you are using a sufficient molar equivalent of the oxidizing agent.

    • Extended Reaction Time: After the addition of the oxidant, increase the reaction time by 2-3 hours at the target temperature to drive the aromatization to completion.

    • Alternative Oxidants: If your oxidant is too harsh and causes degradation, consider milder alternatives. However, for the Skraup synthesis, traditional oxidants like nitrobenzene or arsenic acid are often required for good conversion[2].

Problem 3: Purification Challenges and Removal of Byproducts
  • Challenge: The crude product is often a dark, oily solid contaminated with tar, unreacted starting materials, and other byproducts.

  • Purification Protocol:

    • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) to a pH of 7.0-7.5 to precipitate the crude product[6][8]. Be aware this neutralization can be highly exothermic.

    • Initial Filtration: Filter the resulting solid. The filtrate will contain water-soluble impurities, while the solid contains your product and tar.

    • Polymer Removal: A key step is to dissolve the crude solid in a suitable solvent and adjust the pH. Polymers generated during the reaction can often be precipitated by carefully adjusting the pH to around 3.7-3.9, allowing them to be filtered off[8].

    • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, methanol, or a chloralkane like dichloromethane[9][10]. This is highly effective at removing residual starting materials and isomeric impurities.

Summary of Common Side Products and Identification Methods
Side Product / Impurity Description / Structure Likely Cause Key Identification Methods
Polymeric Tar Black, amorphous, insoluble solidUncontrolled polymerization of acroleinInsoluble in most common solvents; removed by filtration.
Dihydro-8-Chloroquinolin-6-OL Saturated heterocyclic ringIncomplete oxidationMS: M+2 peak. 1H NMR: Aliphatic protons (2.5-3.5 ppm).
Unreacted Starting Material 4-amino-2-chlorophenolIncomplete reactionTLC: Spot corresponding to the starting material standard.
Isomeric Quinolines e.g., 6-Chloroquinolin-8-OLUse of impure starting materialsNMR/MS: Requires careful spectroscopic analysis and comparison with known standards.

Reaction Pathway Visualizations

The following diagrams illustrate the intended synthetic pathway and the major competing side reactions.

Main_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product A 4-Amino-2-chlorophenol C Michael Addition (Formation of β-aminopropionaldehyde) A->C B Glycerol B->C H₂SO₄ -2H₂O (forms Acrolein) D Electrophilic Cyclization C->D E Dehydration D->E F 1,2-Dihydro-8-Chloroquinolin-6-OL (Intermediate) E->F G Oxidation / Aromatization F->G H This compound G->H

Caption: Main reaction pathway for the Skraup synthesis of this compound.

Side_Reaction_Pathways A Glycerol B Acrolein A->B H₂SO₄ / Heat C Polymeric Tar B->C Uncontrolled Polymerization D 1,2-Dihydro-8-Chloroquinolin-6-OL (Intermediate) E Desired Product (this compound) D->E Sufficient Oxidant F Dihydro Impurity D->F Insufficient Oxidant

Caption: Major side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Chloroquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 8-Chloroquinolin-6-OL. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important quinoline scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis and purification.

I. Understanding the Synthesis: The Skraup Reaction

The most common and direct route to this compound is a variation of the classic Skraup synthesis.[1][2] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent. For the synthesis of this compound, the logical starting material is 4-amino-3-chlorophenol.

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, dehydration, and finally, oxidation to the aromatic quinoline.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in the Skraup synthesis of this compound?

A1: Temperature control is paramount. The Skraup reaction is notoriously exothermic, and uncontrolled temperature can lead to a violent, runaway reaction and significant tar formation.[3] Slow, careful addition of sulfuric acid with efficient cooling and the use of a moderating agent like ferrous sulfate are crucial.[4]

Q2: Can I use a different oxidizing agent instead of nitrobenzene?

A2: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been employed to make the reaction less violent.[2] However, due to toxicity concerns, m-nitrobenzenesulfonic acid is a more modern alternative, as its byproducts are water-soluble and easily removed during workup.[5]

Q3: My starting material, 4-amino-3-chlorophenol, is sensitive. How should I handle it?

A3: 4-amino-3-chlorophenol can be susceptible to oxidation. It is advisable to use it as fresh as possible and store it under an inert atmosphere. The purity of the starting material is critical for achieving a good yield and minimizing side reactions.

Q4: What are the expected regioisomers in this synthesis?

A4: The cyclization of 4-amino-3-chlorophenol should theoretically yield this compound as the major product. However, the formation of the 6-chloro-8-hydroxyquinoline isomer is a possibility, though likely in minor amounts due to steric hindrance from the chloro group. Careful characterization of the final product is essential to confirm the correct isomer.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: Insufficient heating time or temperature. 2. Decomposition: Reaction temperature too high. 3. Poor quality starting materials: Oxidized 4-amino-3-chlorophenol. 4. Inefficient work-up: Product loss during extraction or purification.1. Monitor the reaction by TLC. Increase reflux time if starting material is still present. 2. Maintain the reaction temperature below 140°C. Use a temperature-controlled heating mantle. 3. Use freshly sourced or purified 4-amino-3-chlorophenol. 4. Ensure complete neutralization during work-up to precipitate the product. Optimize extraction solvent and perform multiple extractions.
Excessive Tar Formation 1. Runaway reaction: Uncontrolled exotherm. 2. High concentration of acrolein: Rapid dehydration of glycerol. 3. Localized overheating. 1. Add sulfuric acid slowly with efficient cooling (ice bath). Use ferrous sulfate as a moderator.[4] 2. Ensure a gradual increase in temperature to control the rate of acrolein formation. 3. Use a mechanical stirrer for efficient mixing and heat dissipation.
Difficult Purification 1. Presence of tarry byproducts. 2. Co-precipitation of impurities. 3. Inappropriate recrystallization solvent. 1. After basification, perform a steam distillation to separate the product from non-volatile tars.[4] 2. If steam distillation is not feasible, treat the crude product with activated charcoal in a suitable solvent to remove colored impurities. 3. Perform a thorough solvent screen for recrystallization. A mixed solvent system (e.g., ethanol/water, acetone/hexane) may be required.[6]
Product is an Oil, Not a Solid 1. Presence of impurities lowering the melting point. 2. "Oiling out" during recrystallization: The boiling point of the solvent is higher than the melting point of the solute.1. Attempt purification by column chromatography. 2. Select a recrystallization solvent with a boiling point lower than the melting point of this compound.[7]

IV. Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is adapted from standard Skraup synthesis procedures.[3][4]

Materials:

  • 4-amino-3-chlorophenol

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)

  • Sodium Hydroxide (for neutralization)

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-amino-3-chlorophenol (1.0 eq), ferrous sulfate heptahydrate (0.1 eq), and anhydrous glycerol (3.0 eq).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (3.0 eq) through the dropping funnel. The addition is highly exothermic; maintain the temperature below 80°C using an ice-water bath.

  • Addition of Oxidizing Agent: Once the sulfuric acid has been added, add m-nitrobenzenesulfonic acid sodium salt (1.1 eq) portion-wise to the reaction mixture.

  • Reaction: Gradually heat the mixture in an oil bath to 130-140°C. Maintain this temperature and continue stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture into a large beaker containing crushed ice.

    • Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 10-12. This step is also exothermic and should be performed with cooling.

    • The crude this compound will precipitate as a solid.

  • Isolation:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • Alternatively, the product can be extracted from the basic aqueous solution with a suitable organic solvent like ethyl acetate.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or acetone/hexane) at room and elevated temperatures to find a suitable solvent system.[6][8] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The pure crystals of this compound should form. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

V. Data Presentation

The following table provides a general guide for optimizing reaction parameters. Actual results may vary depending on the scale and specific laboratory conditions.

Parameter Condition 1 (Initial) Condition 2 (Optimized) Expected Outcome
Temperature 150-160°C130-140°CReduced tar formation, improved yield.
Moderator NoneFerrous Sulfate (0.1 eq)Controlled exotherm, safer reaction.[4]
Oxidizing Agent Nitrobenzenem-Nitrobenzenesulfonic acidEasier work-up, less toxic.[5]
Reaction Time 2 hours3-4 hours (TLC monitored)Increased conversion to product.

VI. Visualization of Workflows

Diagram 1: Skraup Synthesis Workflow

Skraup_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 4-amino-3-chlorophenol, Glycerol, FeSO4 Acid Conc. H2SO4 Reactants->Acid Slow Addition & Cooling Oxidant m-Nitrobenzenesulfonic acid Acid->Oxidant Heating Heat to 130-140°C Oxidant->Heating Reflux Stir for 3-4h Heating->Reflux Quench Quench in Ice Reflux->Quench Neutralize Neutralize with NaOH Quench->Neutralize Isolate Filter or Extract Neutralize->Isolate Recrystallize Recrystallization Isolate->Recrystallize Dry Dry under Vacuum Recrystallize->Dry FinalProduct Pure this compound Dry->FinalProduct Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Temp Review Reaction Temperature Start->Check_Temp Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Workup Evaluate Work-up Procedure Start->Check_Workup Incomplete Incomplete Reaction Check_Reaction->Incomplete Decomposition Decomposition Check_Temp->Decomposition Bad_Reagents Poor Reagents Check_Reagents->Bad_Reagents Loss_Workup Product Loss Check_Workup->Loss_Workup Action_Time Increase Reaction Time/ Temperature Cautiously Incomplete->Action_Time Yes Action_Temp Lower Reaction Temperature Decomposition->Action_Temp Yes Action_Reagents Use Fresh/Purified Starting Materials Bad_Reagents->Action_Reagents Yes Action_Workup Optimize Extraction/ Neutralization Loss_Workup->Action_Workup Yes

References

Technical Support Center: Troubleshooting Low Yield in 8-Chloroquinolin-6-OL Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloroquinolin-6-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve issues leading to low reaction yields, ensuring the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Addressing Low Yields Head-On

This section is dedicated to tackling specific problems that can arise during the synthesis of this compound. We delve into the causality behind these issues and offer step-by-step protocols for their resolution.

Q1: My Skraup synthesis of this compound is resulting in a low yield and a significant amount of tar-like byproducts. What are the primary causes and how can I mitigate this?

The Skraup synthesis, while a classic method for quinoline formation, is notoriously exothermic and can be prone to polymerization and the formation of tars, especially with substituted anilines.[1][2][3] The primary culprits for low yields and excessive byproduct formation in the synthesis of this compound are often uncontrolled reaction temperature and incorrect stoichiometry of reagents.

Causality Explained:

The reaction involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the starting aniline (e.g., 4-chloro-2-aminophenol), followed by cyclization and oxidation.[3] If the temperature is too high, the highly reactive acrolein can readily polymerize. Furthermore, an imbalance in the acid catalyst or oxidizing agent can lead to incomplete cyclization or excessive oxidation, resulting in a complex mixture of byproducts.

Troubleshooting Workflow:

A Low Yield & Tar Formation B Optimize Temperature Control A->B Exothermic Reaction C Refine Reagent Stoichiometry A->C Side Reactions E Improved Yield B->E D Investigate Alternative Oxidizing Agents C->D Incomplete Oxidation C->E D->E

References

Technical Support Center: Purification of 8-Chloroquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 8-Chloroquinolin-6-OL via recrystallization. As a critical intermediate in various synthetic pathways, achieving high purity is paramount for the reliability of downstream applications. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A: The selection of an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room or sub-ambient temperatures[1][2]. Given the molecule's structure—a polar phenolic hydroxyl group and a moderately polar chloro-substituted quinoline ring system—a solvent of intermediate polarity is often a good starting point.

Recommended Solvents for Initial Screening:

  • Single-Solvent Systems: Ethanol, isopropanol, or ethyl acetate are excellent candidates. Alcohols can hydrogen bond with the hydroxyl group, aiding dissolution at higher temperatures.

  • Mixed-Solvent Systems: If a single solvent does not provide the desired solubility profile, a binary system is recommended. Common pairs include Ethanol/Water, Acetone/Hexane, or Toluene/Heptane[3]. In these systems, this compound is dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, and the "poor" solvent (e.g., water) is added dropwise until turbidity (cloudiness) appears, after which the solution is reheated to clarity before cooling.

It is imperative to perform small-scale solubility tests with your crude material before committing to a bulk purification[4].

Q2: What are the essential safety precautions when handling this compound and recrystallization solvents?

A: this compound and its structural analogs are classified as irritants and may be harmful if ingested or inhaled[5][6][7]. All manipulations should be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat must be worn.

Handling Precautions:

  • Avoid creating and inhaling dust from the solid material[6].

  • Prevent contact with skin and eyes[5].

  • Ensure all heating is performed using controlled heating mantles or water baths; avoid open flames, especially when working with flammable organic solvents.

  • Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Q3: How can I verify the purity of my recrystallized this compound?

A: Purity assessment is a self-validating step of any purification protocol. The most common and accessible method is melting point analysis. A pure compound will have a sharp melting point range (typically <2 °C), whereas an impure compound will melt over a broader range and at a lower temperature. Other robust analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the presence of impurities compared to a reference standard.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.

Q4: My compound "oiled out" of the solution instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals[8]. This is common for compounds with low melting points or when the solution is highly concentrated or cooled too rapidly. An oil is essentially an impure liquid that will not crystallize easily.

Troubleshooting Steps:

  • Re-dissolve the Oil: Reheat the solution until the oil fully redissolves.

  • Add More Solvent: Add a small amount (10-20% more volume) of the hot solvent to decrease the solution's saturation point[8][9].

  • Slow Down Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly into an ice bath. Slow cooling is critical for the formation of well-ordered crystals[10].

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic nucleation sites, encouraging crystal growth[11].

Q5: No crystals have formed even after the solution has cooled completely. What should I do?

A: This is a common issue that typically arises from two main causes: using an excessive amount of solvent or the formation of a stable supersaturated solution[8][9].

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation points[11].

    • Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution. This provides a template for crystal growth[1][11].

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in the fume hood. Then, allow the more concentrated solution to cool again[9][11].

  • Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote precipitation[2].

Q6: My final crystal yield is very low. How can I improve recovery?

A: A low yield is often a consequence of using too much solvent, where a significant portion of your product remains dissolved in the mother liquor, or from transferring the solution to the ice bath prematurely[11].

Troubleshooting Steps:

  • Optimize Solvent Volume: During the dissolution step, add the hot solvent in small portions just until the solid dissolves completely. Using the minimum amount of hot solvent is key to maximizing recovery[2][4].

  • Ensure Complete Crystallization: Allow the flask to cool to room temperature for a sufficient period before moving it to an ice bath. Cooling in an ice bath for at least 15-20 minutes will maximize precipitation[4].

  • Recover a Second Crop: The filtrate (mother liquor) after the first filtration still contains dissolved product. You can recover a second, albeit less pure, crop of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling[4].

Q7: The recrystallized product is still colored, but the pure compound should be white or off-white. How can I decolorize it?

A: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal[12].

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude this compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping[4].

  • Reheat and Swirl: Swirl the flask and gently reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel[4][12]. Proceed with the cooling and crystallization steps as usual.

Data Summary for Experimental Design

Since quantitative solubility data for this compound is not widely published, researchers must determine it experimentally. The following table should be used as a template to record your findings from small-scale solubility tests.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Observations (e.g., Color, Crystal Habit)
EthanolRecord ObservationRecord Observation
IsopropanolRecord ObservationRecord Observation
Ethyl AcetateRecord ObservationRecord Observation
TolueneRecord ObservationRecord Observation
Ethanol/Water (9:1)Record ObservationRecord Observation
Acetone/Hexane (1:1)Record ObservationRecord Observation

Experimental Protocol: General Recrystallization

This protocol provides a standardized workflow for the purification of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat your chosen recrystallization solvent to its boiling point. Add the hot solvent to the crude solid in small portions, swirling after each addition, until the solid is just dissolved[2][4].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes[4][12].

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Well-formed crystals should appear. Do not disturb the flask during this period.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation[2][4].

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Recrystallization Workflow and Troubleshooting Logic

The following diagram illustrates the decision-making process for a successful recrystallization of this compound.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_color Solution Colored? dissolve->check_color charcoal Add Activated Charcoal & Re-boil check_color->charcoal Yes cool_rt Cool to Room Temperature check_color->cool_rt No hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool_rt oiled_out Product Oiled Out? cool_rt->oiled_out check_crystals Crystals Formed? troubleshoot_no_xtal Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume check_crystals->troubleshoot_no_xtal No ice_bath Cool in Ice Bath check_crystals->ice_bath Yes oiled_out->check_crystals No troubleshoot_oil Troubleshoot Oiling Out: 1. Reheat 2. Add more solvent 3. Cool slowly oiled_out->troubleshoot_oil Yes troubleshoot_oil->cool_rt troubleshoot_no_xtal->cool_rt collect Collect Crystals via Vacuum Filtration ice_bath->collect wash_dry Wash with Cold Solvent & Dry collect->wash_dry pure_product Pure this compound wash_dry->pure_product

References

Technical Support Center: Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding Tar Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to one of the most persistent challenges in classical quinoline synthesis: tar formation. By understanding the underlying causes and implementing strategic protocols, you can significantly improve yields, simplify purification, and achieve more reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline synthesis reaction mixture turning into a thick, dark tar?

A1: Tar formation is a common and frustrating issue in many classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions. This is primarily due to the harsh, acidic, and often high-temperature conditions required for these reactions.[1] These conditions can trigger acid-catalyzed polymerization of starting materials or intermediates.[2]

  • In the Skraup synthesis, the dehydration of glycerol to acrolein is a key step.[3] Under strong acid and high heat, this highly reactive α,β-unsaturated aldehyde can easily polymerize.[4]

  • In the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone starting material is susceptible to self-condensation and polymerization, which is a major side reaction.[1][2]

Q2: My Skraup synthesis is extremely vigorous and hard to control, leading to charring. How can I manage this?

A2: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1] This uncontrolled exotherm is a significant contributor to tar formation. To moderate the reaction:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) is a widely accepted method to make the reaction less violent.[1][4] Boric acid can also be employed for this purpose. These moderators help to control the reaction rate and dissipate heat more effectively.

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial to prevent a runaway reaction.

  • Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution and prevent localized hotspots where charring can initiate.

Q3: I'm seeing low yields and significant polymer formation in my Doebner-von Miller reaction. What are the key preventative strategies?

A3: The primary cause of low yields in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2] To mitigate this, consider the following:

  • Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene), you can dramatically reduce its self-polymerization in the acidic aqueous phase where the aniline salt resides.[1][2]

  • Slow Addition of Reactants: Adding the carbonyl compound dropwise to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired reaction pathway over polymerization.[5][6]

  • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[2] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance for your specific substrates.[5][7]

Q4: Can modern techniques help avoid the harsh conditions of classical quinoline syntheses?

A4: Absolutely. Modern synthetic methods offer greener and more efficient alternatives that often bypass the issues of tar formation.

  • Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically reduce reaction times and improve yields in Skraup-type reactions.[8][9]

  • Ionic Liquids: Using Brønsted-acidic ionic liquids as a replacement for concentrated sulfuric acid can lead to cleaner reactions and may even eliminate the need for an external oxidizing agent.

  • Metal-Free Catalysis: Numerous metal-free protocols have been developed that proceed under milder conditions, offering excellent alternatives to traditional methods.[10]

Q5: How can I effectively purify my quinoline product from the tarry byproducts?

A5: Purification can be challenging. The crude product from a Skraup synthesis is often described as a black, tarry goo.[1]

  • Steam Distillation: This is a classic and effective method for isolating volatile quinoline derivatives from non-volatile tar.[1]

  • Extraction: After neutralization, a thorough extraction with an appropriate organic solvent is necessary.[6]

  • Column Chromatography: For less volatile or more functionalized quinolines, column chromatography on silica gel or alumina is often required to separate the product from closely related impurities.

  • Acid-Base Extraction: Since quinoline is a weak base, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be neutralized and the quinoline re-extracted into an organic solvent.[11]

Troubleshooting Guides

Problem 1: Skraup Synthesis - Uncontrolled Exotherm and Extensive Charring
Symptom Root Cause Troubleshooting Steps & Solutions
Reaction becomes violent, turns black almost immediately, and produces a solid, intractable mass.The reaction is highly exothermic, and localized overheating is causing rapid polymerization and decomposition of reagents.[1][12]1. Add a Moderator: Introduce ferrous sulfate (FeSO₄) to the reaction mixture before adding sulfuric acid.[4] This will help to smooth out the exotherm.2. Control Acid Addition: Add concentrated H₂SO₄ slowly via an addition funnel, with vigorous stirring and external cooling (e.g., an ice bath).3. Ensure Efficient Stirring: Use a mechanical stirrer to prevent the formation of localized hot spots.
Problem 2: Doebner-von Miller Synthesis - Low Yield and High Polymer/Tar Formation
Symptom Root Cause Troubleshooting Steps & Solutions
The reaction mixture becomes viscous and dark, and the final yield of the desired quinoline is very low.The α,β-unsaturated carbonyl starting material is polymerizing under the strong acidic conditions.[2][5]1. Implement a Biphasic System: Sequester the carbonyl compound in an organic solvent like toluene while the aniline is in an aqueous acidic phase.[1][2]2. Gradual Addition: Add the carbonyl compound slowly to the heated aniline/acid mixture to maintain a low concentration.[6]3. Optimize Catalyst: Screen different acid catalysts. A milder Lewis acid might be preferable to a strong Brønsted acid for certain substrates.[6]4. Control Temperature: Do not overheat. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[2]
Problem 3: Friedländer Synthesis - Tar Formation with Sensitive Substrates
Symptom Root Cause Troubleshooting Steps & Solutions
The reaction of a 2-aminobenzaldehyde/ketone with an active methylene compound results in a dark, complex mixture.The reaction can be catalyzed by acid or base, but harsh conditions can cause side reactions and decomposition, especially with sensitive functional groups.[13]1. Catalyst Selection: Explore milder catalytic systems. Ionic liquids have been shown to be effective and recyclable catalysts for the Friedländer synthesis.[14]2. Solvent-Free Conditions: In some cases, heating the reactants together without a solvent can provide a cleaner reaction.[15]3. Temperature Optimization: Carefully control the reaction temperature to find the optimal point where cyclization occurs without significant degradation.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderating agent to control the reaction's exotherm.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel.

  • Charge Reactants: To the flask, add aniline, nitrobenzene (as both solvent and oxidizing agent), and ferrous sulfate heptahydrate.[6]

  • Add Glycerol: Add anhydrous glycerol to the mixture with stirring.

  • Slow Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid dropwise from the addition funnel with vigorous stirring. Maintain the temperature below 120°C.

  • Reaction: After the addition is complete, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the external heating source and allow it to proceed under its own heat.[6] If it becomes too vigorous, use a cool water bath to moderate it.

  • Work-up: After the reaction subsides, allow the mixture to cool. Carefully dilute with water and then neutralize with a concentrated sodium hydroxide solution. The quinoline can then be isolated by steam distillation from the tarry residue.[1]

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes a two-phase system to minimize polymerization.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Aqueous Phase: Combine aniline and 6 M hydrochloric acid in the flask. Heat the mixture to reflux.

  • Organic Phase: In an addition funnel, dissolve crotonaldehyde in toluene.[6]

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: Continue to reflux for an additional 4-6 hours after the addition is complete. Monitor the reaction's progress by TLC.[16]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with a concentrated base (e.g., NaOH). Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Visualizing the Problem: Tar Formation Pathways

Tar formation often stems from competing polymerization pathways that intercept key reactive intermediates. Understanding these diversions is key to suppression.

TarFormation cluster_skraup Skraup Pathway cluster_dvm Doebner-von Miller Pathway Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct Aniline->MichaelAdduct 1,4-Addition Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H₂SO₄ -2H₂O UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->MichaelAdduct Tar Tar / Polymer UnsatCarbonyl->Tar Self-Condensation (High [H⁺]) Acrolein->MichaelAdduct Acrolein->Tar Polymerization (High Temp, [H⁺]) CyclizedInt Dihydroquinoline Intermediate MichaelAdduct->CyclizedInt Acid-Catalyzed Cyclization Quinoline Desired Quinoline Product CyclizedInt->Quinoline Oxidation

Caption: Competing pathways in quinoline synthesis leading to product vs. tar.

Troubleshooting Workflow

A systematic approach is crucial when diagnosing and solving issues with tar formation.

TroubleshootingWorkflow Start High Tar Formation Observed CheckReaction Identify Synthesis Type (Skraup, D-v-M, etc.) Start->CheckReaction Skraup Skraup Synthesis? CheckReaction->Skraup DvM Doebner-von Miller? CheckReaction->DvM Other Other Synthesis CheckReaction->Other Skraup->DvM No Moderate Add Moderator? (e.g., FeSO₄) Skraup->Moderate Yes DvM->Other No Biphasic Use Biphasic System? DvM->Biphasic Yes ReviewCatalyst Review Catalyst & Concentration Other->ReviewCatalyst ControlTemp Control Temp & Acid Addition Rate? Moderate->ControlTemp Yes ImplementSkraup Implement Moderation & Controlled Addition Moderate->ImplementSkraup No ControlTemp->ImplementSkraup No ControlTemp->ReviewCatalyst Yes ImplementSkraup->ReviewCatalyst SlowAdd Slow Carbonyl Addition? Biphasic->SlowAdd Yes ImplementDvM Implement Biphasic System & Slow Addition Biphasic->ImplementDvM No SlowAdd->ImplementDvM No SlowAdd->ReviewCatalyst Yes ImplementDvM->ReviewCatalyst Monitor Monitor Reaction (TLC, LC-MS) ReviewCatalyst->Monitor Purify Optimize Purification (Steam Distillation, Chromatography) Monitor->Purify

Caption: A logical workflow for troubleshooting tar formation in quinoline synthesis.

References

Technical Support Center: Scale-Up Synthesis of 8-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 8-Chloroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Challenges

The industrial synthesis of this compound, a key intermediate in the pharmaceutical industry, predominantly relies on the Skraup reaction. This classic method involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a strong dehydrating acid.[1] While effective, scaling up the Skraup synthesis is fraught with challenges, including managing a notoriously exothermic reaction, contending with harsh and corrosive reagents, and mitigating the formation of viscous tars that complicate product isolation and reduce overall yields.[2]

This guide provides practical, field-proven insights to overcome these hurdles, ensuring the integrity and efficiency of your scale-up process.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the scale-up synthesis of this compound in a question-and-answer format, offering actionable solutions grounded in established chemical principles.

Issue 1: The reaction is proceeding too violently and is difficult to control.

  • Question: My Skraup reaction for this compound is extremely exothermic, and I'm concerned about a runaway reaction. What are the immediate steps to take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a significant safety hazard.

    Immediate Actions:

    • If it is safe to do so, immediately begin cooling the reaction vessel with an ice-water bath or other available cooling system.

    • Ensure that the reactor's pressure relief systems are functioning correctly and are not obstructed.

    • Have a blast shield in front of the reaction setup.

    Preventative Measures for Scale-Up:

    • Controlled Reagent Addition: The order of addition is critical. A common industrial practice is to prepare a mixture of the aminophenol precursor (2-amino-5-chlorophenol), glycerol, and a moderator, and then slowly add this mixture to the hot sulfuric acid. Alternatively, the sulfuric acid can be added slowly to the mixture of the other reactants with efficient cooling.[3]

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to moderate the reaction's exothermicity. It is believed to act as an oxygen carrier, smoothing out the oxidation step.[4]

    • Gradual Heating: Initiate heating of the reaction mixture gently. Once the reaction begins, as indicated by a temperature increase, reduce or remove the external heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided.

    • Alternative Oxidizing Agents: While a nitroaromatic compound corresponding to the starting amine is often used, other oxidizing agents like arsenic acid have been reported to result in a less violent reaction, though toxicity and disposal are major concerns.

Issue 2: The yield of this compound is significantly lower than expected on a larger scale.

  • Question: I'm following a lab-scale protocol for the Skraup synthesis of this compound, but my yields are dropping dramatically upon scale-up. What are the likely causes?

  • Answer: A decrease in yield during scale-up can be attributed to several factors.

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the optimal temperature. After the initial exothermic phase, a prolonged period at a controlled temperature (e.g., 130-140°C) is often necessary to drive the reaction to completion.[5]

      • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" and areas of low reactant concentration, resulting in incomplete conversion and increased byproduct formation. Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.

    • Side Product Formation:

      • Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates, leading to significant tar formation.[2] Minimizing the reaction temperature and time can help reduce tarring. The use of boric acid has been reported to temper the dehydration of glycerol to acrolein, thus reducing tar formation.

      • Sulfonation: The use of concentrated sulfuric acid can lead to sulfonation of the aromatic ring as a side reaction, especially at higher temperatures.

    • Purification Losses:

      • Inefficient Extraction: The workup and purification process can be a major source of product loss, particularly when dealing with tarry residues. Ensure efficient extraction of the product from the reaction mixture.

      • Product Precipitation: this compound will precipitate upon neutralization of the acidic reaction mixture. The pH of the neutralization is critical for maximizing the recovery of the product.[5]

Issue 3: I'm struggling with the purification of the crude this compound.

  • Question: The crude product from my scaled-up reaction is a dark, tarry solid. How can I effectively purify this compound?

  • Answer: Purification of crude quinoline products from Skraup syntheses is a common challenge.

    • Initial Work-up:

      • After cooling, the reaction mixture is typically poured carefully into a large volume of cold water or ice to dissipate heat and dilute the acid.[5]

      • The acidic solution is then neutralized. This is a highly exothermic step and requires efficient cooling. A solution of sodium hydroxide is commonly used to bring the pH to approximately 7.5-8, which causes the crude this compound to precipitate.[5]

    • Purification Techniques:

      • Steam Distillation: This is a very effective method for separating the volatile quinoline product from non-volatile tars and inorganic salts. The crude product is made alkaline, and then steam is passed through the mixture to carry over the this compound.[6]

      • Recrystallization: The crude solid can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a purer product.[5]

      • Treatment with Activated Carbon: To remove colored impurities, a solution of the crude product can be treated with activated carbon before recrystallization.

      • Acid Wash: Dissolving the crude product in a dilute mineral acid (e.g., hydrochloric acid), treating with activated carbon, and then re-precipitating by neutralization can be an effective purification step.[7]

Frequently Asked Questions (FAQs)

Q1: What is the likely starting material for the Skraup synthesis of this compound?

A1: The most logical starting material is 2-amino-5-chlorophenol . The Skraup synthesis builds the quinoline ring onto an existing aniline derivative. The positions of the substituents on the final product are determined by the starting aminophenol.

Q2: What are the critical process parameters to monitor during the scale-up of the Skraup synthesis for this compound?

A2: The following parameters are critical for a successful and safe scale-up:

  • Temperature: Close monitoring and control of the reaction temperature are paramount to prevent a runaway reaction and minimize byproduct formation.[5]

  • Rate of Reagent Addition: The rate at which the sulfuric acid or the reactant mixture is added must be carefully controlled to manage the exotherm.

  • Stirring Speed: Adequate agitation is crucial for maintaining a homogeneous reaction mixture and preventing localized overheating.

  • pH during Work-up: The pH of the neutralization step directly impacts the precipitation and yield of the final product.[5]

Q3: Are there any "greener" alternatives to the traditional Skraup synthesis?

A3: While the traditional Skraup synthesis is still widely used in industry due to its cost-effectiveness, research is ongoing into greener alternatives. These include:

  • Microwave-assisted Synthesis: This can significantly reduce reaction times and, in some cases, eliminate the need for a strong oxidizing agent.[8][9]

  • Use of Solid Acid Catalysts: Replacing sulfuric acid with a reusable solid acid catalyst can reduce waste and corrosion issues.

  • Ionic Liquids: Using ionic liquids as the reaction medium can sometimes lead to milder reaction conditions and easier product separation.[9]

Q4: What are the primary safety precautions to take when performing a Skraup synthesis at scale?

A4: The Skraup reaction is hazardous and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.

  • Fume Hood/Ventilation: The reaction must be conducted in a well-ventilated fume hood or a contained reactor system to handle the corrosive and potentially toxic fumes.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eye wash station, and appropriate fire extinguishing equipment.

  • Material Compatibility: Ensure that the reactor and all associated equipment are constructed from materials that are resistant to concentrated sulfuric acid at high temperatures.

Experimental Protocols & Data

Adapted Lab-Scale Skraup Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally similar chloro- and hydroxy-substituted quinolines.[5][7] Caution: This reaction is highly exothermic and should be performed with extreme care and appropriate safety measures.

Materials:

  • 2-amino-5-chlorophenol

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • An oxidizing agent (e.g., 4-chloro-2-nitrophenol)

  • Ferrous sulfate (optional moderator)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

  • To this cooled mixture, slowly add the 2-amino-5-chlorophenol.

  • Add the oxidizing agent (e.g., 4-chloro-2-nitrophenol) and a small amount of ferrous sulfate.

  • Gently heat the mixture. The reaction is exothermic and may become vigorous. Maintain the temperature between 130-140°C.[5]

  • Continue heating and stirring for 2-3 hours. The reaction mixture will darken significantly.

  • Allow the mixture to cool to room temperature and then carefully pour it into a large beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution with external cooling, until the pH is approximately 7.5-8. The crude this compound will precipitate as a solid.[5]

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by steam distillation.

ParameterRecommended RangeRationale
Reaction Temperature 130 - 140 °CBalances reaction rate with minimizing tar formation.[5]
Molar Ratio (Aminophenol:Glycerol) 1 : 2.5 - 3.5Ensures sufficient glycerol for the reaction.
Molar Ratio (Aminophenol:Oxidant) 1 : 1 - 1.2Ensures complete oxidation of the dihydroquinoline intermediate.
Neutralization pH 7.5 - 8.0Maximizes precipitation of the phenolic product.[5]

Visualizations

Skraup Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Charge Glycerol and Sulfuric Acid prep2 Add 2-amino-5-chlorophenol prep1->prep2 prep3 Add Oxidizing Agent & Moderator prep2->prep3 react1 Controlled Heating (130-140°C) prep3->react1 react2 Monitor Exotherm react1->react2 react3 Maintain Temperature (2-3h) react2->react3 workup1 Quench in Ice Water react3->workup1 workup2 Neutralize with NaOH (pH 7.5-8) workup1->workup2 workup3 Filter Crude Product workup2->workup3 purify1 Recrystallization (Ethanol) workup3->purify1 purify2 Steam Distillation workup3->purify2 purify3 Final Product: this compound purify1->purify3 purify2->purify3

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Halogenated Quinolines: Benchmarking a Path for 8-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[1][2][3][4] The versatility of the quinoline core allows for fine-tuning of its biological effects through the introduction of various substituents at different positions. This guide provides a comparative analysis of the biological activities of several well-characterized halogenated quinoline derivatives, with a particular focus on their anticancer and antimicrobial properties. While direct experimental data on 8-Chloroquinolin-6-ol remains limited in publicly accessible literature, this guide will establish a framework for its potential evaluation by drawing parallels with its structurally related and extensively studied analogs. We will delve into the structure-activity relationships of prominent quinolines, provide detailed experimental protocols for assessing their biological efficacy, and explore the underlying mechanisms of action.

Comparative Analysis of Biological Activities: A Focus on Anticancer and Antimicrobial Properties

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents. Halogenation, in particular, has been shown to be a critical determinant of a compound's efficacy and mechanism of action. Here, we compare the anticancer and antimicrobial activities of three prominent halogenated quinoline derivatives: Clioquinol, Cloxyquin, and Nitroxoline, to provide a benchmark for the potential evaluation of this compound.

Anticancer Activity

The anticancer potential of halogenated quinolines is a significant area of research. These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of key cellular signaling pathways.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Selected Halogenated Quinolines

CompoundDerivative ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineRajiBurkitt's Lymphoma4.3[5]
A2780Ovarian Carcinoma3.1[5]
Panc-1Pancreatic Carcinoma4.5[5]
Nitroxoline 5-nitro-8-hydroxyquinolineRajiBurkitt's Lymphoma0.438[6]
Cloxyquin 5-chloro-8-hydroxyquinolineB16F10Mouse Melanoma~2.5[5]
A375Human Melanoma~2.5[5]

Note: IC50 values are highly dependent on the cell line and experimental conditions.

Causality Behind Experimental Choices: The selection of these specific quinoline derivatives for comparison is based on the availability of robust in vitro cytotoxicity data against a variety of cancer cell lines. The use of the MTT assay to determine the IC50 value is a standard and reliable method for assessing cell viability and the cytotoxic potential of a compound.[7][8][9] The choice of diverse cancer cell lines, such as those from lymphoma, ovarian, pancreatic, and skin cancers, provides a broader understanding of the compound's spectrum of activity.

Antimicrobial Activity

Halogenated quinolines have a long history of use as antimicrobial agents. Their ability to chelate metal ions is often implicated in their mechanism of action, depriving bacteria and fungi of essential cofactors for enzymatic activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Halogenated Quinolines

CompoundDerivative ClassMicroorganismMIC (µg/mL)Reference
Cloxyquin 5-chloroquinolin-8-olMycobacterium tuberculosis (clinical isolates)0.062 - 0.25[10]
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineMycobacterium tuberculosis H37Ra6.25[10]
Nitroxoline 5-nitro-8-hydroxyquinolineUropathogenic Escherichia coli-[11][12]
8-Hydroxyquinoline Parent CompoundMycobacterium tuberculosis H37Ra0.125[10]

Note: MIC values can vary depending on the bacterial strain and testing methodology.

Causality Behind Experimental Choices: The comparison of Minimum Inhibitory Concentration (MIC) values provides a quantitative measure of the antimicrobial potency of these compounds. The agar well diffusion method and broth microdilution are standard techniques for determining MIC.[2][13] The inclusion of Mycobacterium tuberculosis is particularly relevant due to the urgent need for new anti-tuberculosis agents. The mention of Nitroxoline's activity against uropathogenic E. coli highlights its clinical application.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activities of the compared quinolines are intrinsically linked to their chemical structures. The presence and position of halogen atoms, as well as other functional groups, play a crucial role.

  • 8-Hydroxy Group: The hydroxyl group at the 8-position is a key feature for the metal-chelating properties of these compounds. This chelation is believed to be a primary mechanism for their antimicrobial and some of their anticancer effects.[10][14]

  • Halogenation: The introduction of chlorine and iodine atoms at positions 5 and 7, as seen in Clioquinol and Cloxyquin, enhances their lipophilicity, which can facilitate cell membrane penetration. The type and position of the halogen can significantly impact the compound's activity.

  • Nitro Group: In Nitroxoline, the nitro group at the 5-position is a strong electron-withdrawing group, which can influence the compound's redox properties and contribute to its biological activity, including the generation of reactive oxygen species.[6]

Signaling Pathways and Mechanisms of Action:

The anticancer effects of these quinolines are often multifactorial. Clioquinol has been shown to induce apoptosis and inhibit the proteasome.[6] Nitroxoline has also demonstrated potent cytotoxic effects, which are enhanced by the presence of copper.[6] The antimicrobial action is often attributed to the chelation of essential metal ions like iron, copper, and zinc, which are vital for microbial enzymes.[10]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8][9]

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Workflow for MTT Assay:

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT cytotoxicity assay.

Agar Well Diffusion Assay for Antimicrobial Screening

Objective: To qualitatively assess the antimicrobial activity of a compound.

Principle: This method relies on the diffusion of an antimicrobial agent from a well through an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[3][13]

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells. Include a negative control (solvent) and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent at which no visible growth occurs.[15][16][17][18]

Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for MIC Determination:

MIC_Determination cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Serial Dilution of Compound in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Inoculum B->C D Incubate for 18-24h C->D E Visually Assess for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Future Directions: Investigating this compound

The established biological activities of Clioquinol, Cloxyquin, and Nitroxoline provide a strong rationale for the investigation of this compound. Based on the structure-activity relationships of other halogenated quinolines, it is plausible that this compound may also possess anticancer and antimicrobial properties.

Proposed Research Workflow:

  • Synthesis and Characterization: Synthesize and purify this compound and confirm its structure using standard analytical techniques (NMR, Mass Spectrometry, etc.).

  • In vitro Screening:

    • Anticancer Activity: Screen this compound against a panel of cancer cell lines using the MTT assay to determine its IC50 values.

    • Antimicrobial Activity: Evaluate its antimicrobial potential against a range of pathogenic bacteria and fungi using the agar well diffusion and broth microdilution methods to determine the zones of inhibition and MIC values.

  • Mechanistic Studies: If significant biological activity is observed, further studies can be conducted to elucidate its mechanism of action, such as its metal-chelating properties, effects on cell cycle progression, induction of apoptosis, and inhibition of specific enzymes.

Conclusion

This guide has provided a comparative overview of the biological activities of several key halogenated quinoline derivatives, highlighting their potential as anticancer and antimicrobial agents. While data on this compound is currently scarce, the established structure-activity relationships and potent biological effects of its analogs strongly suggest that it is a compound worthy of further investigation. The detailed experimental protocols and workflows provided herein offer a robust framework for researchers to explore the therapeutic potential of this and other novel quinoline derivatives, contributing to the ongoing discovery of new and effective therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of 8-Chloroquinolin-6-ol and Its Isomers: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Potency

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including notable anticancer properties.[1][2] The therapeutic potential of quinoline derivatives is often fine-tuned by the nature and position of substituents on their bicyclic structure. Electron-withdrawing groups, such as halogens (e.g., chlorine) and hydroxyl groups, can significantly modulate a molecule's physicochemical properties, thereby influencing its pharmacokinetic profile and its interaction with biological targets.[3] This can lead to various anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][4]

This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of 8-chloroquinolin-6-ol and its positional isomers. While direct comparative data for this specific set of isomers is not extensively available in published literature, we will establish a robust experimental paradigm. By synthesizing insights from studies on structurally related chloro- and hydroxy-quinoline analogs, we will explain the causal relationships behind the necessary experimental choices.[3][5] This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols and a logical framework to generate reliable, publication-quality data for structure-activity relationship (SAR) studies.

Scientific Rationale: Why Isomer Position Matters

The precise placement of chloro and hydroxyl groups on the quinoline scaffold is critical. The position of these substituents dictates the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities. These factors, in turn, govern its ability to interact with cellular targets like enzymes or DNA. For instance, studies on 8-hydroxyquinoline (8-HQ) derivatives have repeatedly shown that the hydroxyl group is often crucial for their biological activity, partly due to its metal-chelating properties.[4][6] Similarly, the position of a chloro-substituent can dramatically alter a compound's cytotoxic potency.[7]

Therefore, a systematic comparison of isomers—such as this compound, 7-chloroquinolin-6-ol, and 5-chloroquinolin-6-ol—is a fundamental step in lead optimization. Such a study aims to answer critical questions:

  • Does shifting the chlorine atom's position increase or decrease cytotoxicity?

  • Is there a differential effect across various cancer cell lines?

  • What is the selectivity of these compounds for cancer cells versus normal, non-cancerous cells?

  • What is the primary mechanism of cell death (apoptosis vs. necrosis)?

To answer these, we employ a validated, multi-assay approach focused on cell viability and the specific pathways of cell death.

Experimental Design and Methodologies

A rigorous comparison requires carefully controlled experiments using standardized protocols. Our approach is two-pronged: first, to quantify cell viability to determine potency (IC50), and second, to elucidate the mechanism of cell death.

Cell Viability and Potency Assessment: The MTT Assay

The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] The core principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[11]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., HFF-1 human fibroblasts[6]) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere. Causality Note: This adherence period is crucial for ensuring cells are in a healthy, exponential growth phase before drug exposure, leading to more consistent results.

  • Compound Treatment:

    • Prepare stock solutions of this compound and its isomers in DMSO.

    • Perform serial dilutions in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[9]

    • After the treatment period, remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[9] Causality Note: Serum is removed as it can interfere with the reduction of MTT and lead to background noise.[11]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Adherence) seed->incubate1 treat 3. Add Isomer Dilutions & Controls incubate1->treat incubate2 4. Incubate 48-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50 Values read->calculate

Fig 1. Standard workflow for determining IC50 values using the MTT assay.
Mechanism of Action: Apoptosis vs. Necrosis Detection

Once cytotoxic potency is established, it is crucial to determine how the compounds kill the cells. The Annexin V-FITC / Propidium Iodide (PI) assay is a widely used flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle of Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is confined to the inner leaflet of the plasma membrane.[13] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC, green fluorescence) and can bind to these exposed PS residues, marking early apoptotic cells.[14]

  • Principle of Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells when membrane integrity is lost, as in late-stage apoptosis and necrosis.[13] It intercalates with DNA to emit a strong red fluorescence.

By using both stains, we can distinguish the cell populations:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (primary necrosis).

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach ~70-80% confluency.

    • Treat the cells with each quinoline isomer at a concentration close to its predetermined IC50 value for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. The floating cells in the medium are important as they often include a significant population of apoptotic cells.

    • Centrifuge the collected cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[16]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[15] Causality Note: Incubation must be done in the dark to prevent photobleaching of the fluorescent dyes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]

    • Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour). Excite with a 488 nm laser and collect FITC emission around 530 nm and PI emission above 575 nm.[15]

    • Collect data for at least 10,000 events per sample for statistical significance.

AnnexinV_Principle Principle of Annexin V / PI Staining cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy_Cell Early_Cell PS_in PS Late_Cell PS_out PS AnnexinV AnnV PS_out2 PS AnnexinV2 AnnV PI PI Result1 Result: AnnV (-) PI (-) Result2 Result: AnnV (+) PI (-) Result3 Result: AnnV (+) PI (+)

Fig 2. Cellular states distinguished by Annexin V and Propidium Iodide (PI) staining.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50) of Quinoline Isomers

CompoundCancer Cell Line 1 (e.g., MCF-7) IC50 (µM)Cancer Cell Line 2 (e.g., A549) IC50 (µM)Non-cancerous Cell Line (e.g., HFF-1) IC50 (µM)Selectivity Index (SI) vs. MCF-7
This compoundExperimental ValueExperimental ValueExperimental ValueIC50(HFF-1) / IC50(MCF-7)
Isomer AExperimental ValueExperimental ValueExperimental ValueIC50(HFF-1) / IC50(MCF-7)
Isomer BExperimental ValueExperimental ValueExperimental ValueIC50(HFF-1) / IC50(MCF-7)
Doxorubicin (Control)Experimental ValueExperimental ValueExperimental ValueIC50(HFF-1) / IC50(MCF-7)

Data presented as Mean ± SD from three independent experiments. A lower IC50 value indicates higher potency. A higher Selectivity Index indicates greater selectivity for cancer cells.

Table 2: Apoptosis Induction by Quinoline Isomers in MCF-7 Cells (% of Total Population)

Treatment (at IC50)Live Cells (AnnV-/PI-)Early Apoptotic (AnnV+/PI-)Late Apoptotic/Necrotic (AnnV+/PI+)
Untreated Control>95%<5%<2%
This compoundExperimental ValueExperimental ValueExperimental Value
Isomer AExperimental ValueExperimental ValueExperimental Value
Isomer BExperimental ValueExperimental ValueExperimental Value

Data represent the percentage of cells in each quadrant from flow cytometry analysis.

Discussion and Future Directions

The results from these experiments will provide a clear foundation for a structure-activity relationship (SAR) analysis. For example, if an isomer with the chlorine atom at position 5 consistently shows a lower IC50 than the isomer with it at position 8, it suggests that steric or electronic factors at the 5-position are more favorable for cytotoxic activity. A high selectivity index is a highly desirable trait, indicating that a compound preferentially targets cancer cells, which is a key goal in drug development.[6]

Observing a significant increase in the Annexin V-positive population confirms that the compounds induce apoptosis.[17][18] This is a preferred mode of cell death for anticancer agents as it is a programmed, non-inflammatory process.

Based on these initial findings, further mechanistic studies would be warranted for the most potent and selective isomer:

  • Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M).[4]

  • Western Blot Analysis: To probe for key apoptotic proteins like cleaved Caspase-3, cleaved-PARP, and members of the Bcl-2 family (Bax, Bcl-2) to confirm the activation of apoptotic signaling pathways.[19][20]

  • Reactive Oxygen Species (ROS) Measurement: To investigate if the cytotoxic effect is mediated by the generation of oxidative stress, a common mechanism for quinoline derivatives.[21]

Conclusion

This guide outlines a systematic and robust methodology for comparing the cytotoxicity of this compound and its isomers. By combining quantitative cell viability assays with mechanistic apoptosis detection, researchers can build a comprehensive SAR profile. This logical, evidence-based approach is fundamental to identifying promising lead candidates in the field of anticancer drug discovery, ensuring that subsequent development efforts are focused on compounds with the highest potency and selectivity.

References

A Comparative Guide to the Biological Activities of 8-Chloroquinolin-6-OL and Cloxyquin (5-Chloroquinolin-8-ol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, quinoline derivatives stand out for their vast therapeutic potential, exhibiting a wide array of biological activities.[1] This guide offers a detailed comparison of two isomeric compounds: 8-Chloroquinolin-6-OL and the well-studied cloxyquin (5-chloroquinolin-8-ol). While extensive data is available for cloxyquin, this guide also explores the anticipated biological profile of this compound based on established structure-activity relationships within the quinoline class, addressing a notable gap in current experimental literature.

Introduction to the Isomers

This compound and cloxyquin (5-chloroquinolin-8-ol) are structural isomers, both possessing a chloroquine backbone with a hydroxyl group. The key difference lies in the substitution pattern on the quinoline ring, a variation that can significantly influence their physicochemical properties and biological activities.

This compound is a less-studied compound with limited available data on its biological effects. Its potential activities are largely inferred from the broader class of quinoline derivatives.

Cloxyquin (5-chloroquinolin-8-ol) , on the other hand, is a known antimicrobial and antiseptic agent.[2] It has been investigated for a range of activities, including antibacterial, antifungal, and anticancer properties.[3][4]

Comparative Analysis of Biological Activities

A direct experimental comparison of the two isomers is hampered by the lack of specific data for this compound. However, by examining the extensive research on cloxyquin and the structure-activity relationships of quinoline derivatives, we can draw informed inferences.

Cloxyquin (5-chloroquinolin-8-ol): A Profile of Known Activities

Cloxyquin has demonstrated a broad spectrum of biological activities, which are summarized below.

Antimicrobial Activity:

Cloxyquin is a potent antibacterial agent, particularly against Mycobacterium tuberculosis.[5][6] It has shown efficacy against both drug-sensitive and multidrug-resistant strains.[5] Its antibacterial activity also extends to other pathogens such as Listeria monocytogenes and Plesiomonas shigelloides.[3] The primary mechanism of action for halogenated hydroxyquinolines like cloxyquin is believed to be their ability to chelate metal ions, which are essential for various enzymatic processes in microbial cells.[5]

Antifungal Activity:

Cloxyquin exhibits significant antifungal properties.[4] Studies have shown its effectiveness against a range of fungi, with the mechanism likely involving the disruption of the fungal cell wall and membrane integrity.[7]

Anticancer Activity:

Recent research has highlighted the anticancer potential of cloxyquin and other 8-hydroxyquinoline derivatives.[8][9][10] These compounds are thought to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key cellular pathways in cancer cells. The co-administration of copper has been shown to enhance the cytotoxic effects of some 8-hydroxyquinoline derivatives.[2]

Table 1: Summary of Reported Biological Activities for Cloxyquin (5-chloroquinolin-8-ol)

ActivityTarget Organism/Cell LineKey Findings (MIC/IC50)Reference(s)
Antibacterial Mycobacterium tuberculosisMIC range: 0.062 to 0.25 µg/mL[5][6]
Listeria monocytogenesMIC: 5.57 µM[3]
Plesiomonas shigelloidesMIC: 11.14 µM[3]
Antifungal Phaeomoniella chlamydosporaMIC: 10 µg/mL[4]
Phaeoacremonium aleophilumMIC: 1 µg/mL[4]
Anticancer Mouse Melanoma (B16F10)IC50: ~2.5 µM (24h)[9]
Human Melanoma (A375)IC50: ~2.5 µM (24h)[9]
This compound: An Inferred Profile Based on Structure-Activity Relationships

Due to the absence of direct experimental data, the biological activity of this compound is predicted based on the known properties of related compounds.

General Structure-Activity Relationships (SAR) of Halogenated Hydroxyquinolines:

  • Position of Halogen: The position of the halogen atom on the quinoline ring can significantly impact activity. For instance, in some series of quinoline derivatives, chloro-substitution at the 6-position has been associated with potent anticancer activity.[11]

  • Hydroxyl Group Position: The hydroxyl group, particularly at the 8-position as in cloxyquin, is crucial for the metal-chelating properties that are often linked to antimicrobial and anticancer effects.[5][12] The shift of the hydroxyl group to the 6-position in this compound might alter its chelating ability and, consequently, its biological activity profile.

  • Lipophilicity: Halogenation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets.[11]

Based on these principles, it is plausible that this compound will exhibit a spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. However, the potency and specific mechanisms of action are likely to differ from those of cloxyquin due to the altered positions of the chloro and hydroxyl substituents. Experimental validation is essential to confirm these predictions.

Mechanistic Insights: The Role of Metal Chelation

A central mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions, particularly divalent cations like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). These metal ions are crucial cofactors for a multitude of enzymes involved in cellular processes. By sequestering these ions, 8-hydroxyquinolines can disrupt these pathways, leading to cellular dysfunction and death in pathogens and cancer cells.

HQ 8-Hydroxyquinoline Derivative Complex Metal-HQ Complex HQ->Complex Chelation Metal Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺) Metal->Complex Enzyme Metalloenzymes Complex->Enzyme Inhibition Disruption Disruption of Cellular Processes Enzyme->Disruption Leads to CellDeath Cell Death (Apoptosis/Paraptosis) Disruption->CellDeath

Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of quinoline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][13]

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound in broth C Inoculate microplate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at optimal temperature and time C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound (this compound or cloxyquin) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Preparation of Inoculum:

    • Culture the desired bacterial strain on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration for the assay.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial inoculum.

    • Include positive (broth with inoculum, no drug) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the specific bacterial strain for a defined period (typically 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[13]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing an IC50 value (the concentration of a drug that inhibits cell growth by 50%).[14][15][16]

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: MTT assay workflow for cytotoxicity assessment.

Detailed Steps:

  • Cell Seeding:

    • Seed the chosen cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

Cloxyquin (5-chloroquinolin-8-ol) is a versatile compound with well-documented antimicrobial, antifungal, and emerging anticancer activities. Its mechanism of action is closely tied to its metal-chelating properties. In contrast, this compound remains a largely unexplored molecule. Based on structure-activity relationships of related quinoline derivatives, it holds the potential for a similar spectrum of biological activities, though likely with different potencies and specificities.

This guide highlights the urgent need for experimental investigation into the biological profile of this compound. Direct comparative studies against cloxyquin using standardized protocols, such as those detailed herein, are crucial to elucidate the impact of the isomeric substitution pattern on activity and to unlock the full therapeutic potential of this class of compounds. Such research will not only expand our understanding of quinoline pharmacology but may also lead to the development of novel therapeutic agents.

References

A Comparative Analysis of 8-Chloroquinolin-6-OL: A Novel STAT3 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 8-Chloroquinolin-6-OL, a novel investigational compound, against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental methodologies, and data interpretation necessary to evaluate the compound's potential as a therapeutic agent.

Introduction: The Rationale for Targeting STAT3

The STAT3 signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, survival, and differentiation.[1] In normal physiology, its activation is transient and tightly controlled. However, constitutive activation of STAT3 is a hallmark of numerous human cancers, where it drives the expression of genes responsible for tumor growth, metastasis, and resistance to apoptosis.[2][3] This aberrant signaling makes STAT3 an attractive and high-priority target for the development of novel cancer therapeutics.[4][5]

Quinoline derivatives have emerged as a promising class of compounds in cancer drug discovery, with various analogues demonstrating significant anti-proliferative activity.[6][7] this compound is a novel small molecule from this class. This guide presents a rigorous framework for comparing its inhibitory efficacy and cellular activity against two well-characterized STAT3 inhibitors, Stattic and WP1066 , providing the necessary protocols and analytical insights to position this new candidate in the therapeutic landscape.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

Understanding the mechanism of STAT3 activation is crucial for contextualizing inhibitor function. The pathway is typically initiated by cytokines or growth factors binding to their cell surface receptors. This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the STAT3 protein.[5] This phosphorylation event is the critical activation switch, inducing STAT3 to form homodimers via reciprocal interactions involving their SH2 domains.[2] These activated dimers then translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes that promote oncogenesis.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor This compound Stattic, WP1066 Inhibitor->STAT3_active Inhibition Experimental_Workflow cluster_biochem Biochemical Analysis cluster_cell Cell-Based Analysis Biochem_Assay In Vitro Kinase Assay (STAT3 Phosphorylation) IC50_Calc IC50 Determination (Potency) Biochem_Assay->IC50_Calc Data_Analysis Comparative Data Analysis & Interpretation IC50_Calc->Data_Analysis Cell_Culture Cancer Cell Line Culture (e.g., HeLa, MDA-MB-231) Treatment Treat with Inhibitors Cell_Culture->Treatment Western_Blot Western Blot (p-STAT3/Total STAT3) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay EC50_Calc EC50 Determination (Efficacy & Cytotoxicity) Western_Blot->EC50_Calc Viability_Assay->EC50_Calc EC50_Calc->Data_Analysis

References

Validating the Mechanism of Action of 8-Chloroquinolin-6-OL as a Novel PI3K/Akt/mTOR Pathway Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel investigational compound, 8-Chloroquinolin-6-OL. Based on preliminary structural analysis and in silico modeling, we hypothesize that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.

This document outlines a series of robust, self-validating experimental workflows designed to rigorously test this hypothesis. We will compare the performance of this compound against well-characterized inhibitors of the PI3K/Akt/mTOR pathway: the natural product pan-PI3K inhibitor Wortmannin and the clinical-stage, potent pan-PI3K inhibitor Pictilisib (GDC-0941) . The experimental logic is designed to build a coherent and evidence-based narrative, from direct enzyme inhibition to cellular pathway modulation and, ultimately, to a phenotypic outcome.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that responds to extracellular signals from growth factors and cytokines. Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt Activation converts to mTORC1 mTORC1 Akt->mTORC1 Activation converts to Proliferation Cell Growth & Proliferation mTORC1->Proliferation converts to Autophagy Autophagy mTORC1->Autophagy converts to

Caption: The PI3K/Akt/mTOR signaling pathway.

Part 1: In Vitro Enzymatic Assays for Direct Target Inhibition

The initial and most fundamental step in MoA validation is to determine if this compound directly inhibits the enzymatic activity of the hypothesized targets. This is typically achieved through in vitro kinase assays using purified recombinant enzymes.

Experimental Rationale: By directly measuring the inhibition of PI3K, Akt, and mTOR kinases in a cell-free system, we can ascertain the compound's potency (IC50) and selectivity. This approach isolates the drug-target interaction from the complexities of a cellular environment. A lower IC50 value indicates higher potency.

Methodology: A common method for this is a luminescence-based kinase assay, such as the Kinase-Glo® assay. This assay quantifies the amount of ATP remaining in the reaction after kinase activity. Inhibition of the kinase results in a higher signal (more ATP remaining).

Comparative Data (Hypothetical):

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Akt1 IC50 (nM)mTOR IC50 (nM)
This compound 15252030>10,000>10,000
Pictilisib (GDC-0941) 3.3363.014>10,00018
Wortmannin 2.2160110195000200

Interpretation: The hypothetical data in this table suggests that this compound is a potent pan-PI3K inhibitor, with IC50 values in the low nanomolar range, comparable to Pictilisib. Importantly, it shows high selectivity for PI3K over Akt and mTOR, indicating it is not a direct inhibitor of these downstream kinases. This is a crucial first piece of evidence for its MoA.

Part 2: Cellular Target Engagement and Pathway Modulation

While in vitro assays confirm direct enzymatic inhibition, it is essential to demonstrate that the compound can enter cells, bind to its intended target, and modulate the downstream signaling pathway.

Experimental Rationale: Western blotting for phosphorylated forms of key downstream proteins provides a direct readout of the pathway's activity within the cell. A decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (a downstream effector of mTORC1) upon treatment with the compound confirms on-target pathway modulation.

Detailed Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment:

    • Seed a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7 or A549) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of this compound, Pictilisib, Wortmannin, or a vehicle control (e.g., DMSO) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10% Fetal Bovine Serum) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Ribosomal Protein

      • Total S6 Ribosomal Protein

      • β-Actin (as a loading control)

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Treatment with this compound and the comparator compounds should lead to a dose-dependent decrease in the phosphorylation of Akt and S6, while the total protein levels of these molecules and the loading control remain unchanged.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C SDS-PAGE B->C D Western Blot (Transfer & Probing) C->D E Data Analysis (Imaging) D->E

Caption: Western Blot experimental workflow.

Part 3: Cellular Phenotypic Assays

The final step is to link the molecular mechanism of target inhibition to a functional cellular outcome. Since the PI3K/Akt/mTOR pathway is a key driver of cell proliferation, a logical phenotypic assay is to measure the compound's effect on cell growth.

Experimental Rationale: By assessing the anti-proliferative effects of this compound, we can determine its cellular potency (EC50) and confirm that the observed pathway inhibition translates into a biologically relevant response.

Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Comparative Data (Hypothetical):

CompoundCell Proliferation EC50 (nM) in MCF-7 cells
This compound 50
Pictilisib (GDC-0941) 35
Wortmannin 80

Interpretation: The hypothetical EC50 values demonstrate that this compound inhibits cell proliferation at concentrations consistent with its PI3K inhibition IC50 and its ability to modulate the downstream pathway. This alignment of in vitro, cellular, and phenotypic data provides a strong validation of its proposed mechanism of action.

Conclusion

This guide outlines a logical and rigorous workflow for validating the mechanism of action of this compound as a PI3K/Akt/mTOR pathway inhibitor. By systematically progressing from direct enzyme inhibition to cellular pathway analysis and phenotypic outcomes, and by constantly comparing its performance to well-characterized alternatives, researchers can build a robust and defensible data package. This multi-faceted approach, grounded in sound scientific principles, is essential for the successful development of novel therapeutic agents.

A Senior Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis for 8-Chloroquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Novel Compound to Validated Data

In the landscape of modern drug discovery, novel chemical entities represent both promise and challenge. 8-Chloroquinolin-6-OL, a member of the quinoline class of heterocyclic compounds, stands as one such entity. Its structural relatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This positions this compound as a compound of significant interest, but its therapeutic potential can only be unlocked through rigorous, systematic evaluation. The journey from a synthesized molecule to a viable drug candidate is paved with data, and the integrity of this data is paramount.

This guide provides an in-depth, practical framework for the validation of in vitro assays, using this compound as our focal point. As researchers and drug development professionals, our goal is not merely to generate data but to build a self-validating, trustworthy data package that can withstand scientific and regulatory scrutiny. We will move beyond rote protocol recitation to explore the causality behind our experimental choices, ensuring that every step is deliberate and defensible.

Here, we will dissect and compare the validation processes for two distinct yet complementary in vitro assays: a primary screen for general cytotoxicity using a Water-Soluble Tetrazolium salt (WST-1) assay, and a secondary, more mechanistic screen for specific enzyme inhibition using a luminescence-based kinase assay. This comparative approach will equip you with the strategic insights needed to select and validate the right assay for the right question at the right stage of your research.

Chapter 1: The Foundation – Principles of In Vitro Assay Validation

Before we step into the laboratory, we must ground our work in established principles. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Organisation for Economic Co-operation and Development (OECD) provide comprehensive guidelines that, while not always legally binding for early-stage research, represent the gold standard for analytical integrity.[4][5] The ICH Q2(R1) guideline, in particular, serves as our primary reference for defining the core parameters of validation.[6]

These parameters are not a mere checklist; they are interconnected characteristics that collectively define an assay's reliability.[7][8]

  • Specificity/Selectivity: The ability to measure the analyte of interest unequivocally in the presence of other components (e.g., other compounds, cellular debris, media components).[8] Causality: Without specificity, you cannot be sure if the signal you measure is from your compound's effect or an artifact, rendering the data uninterpretable.

  • Accuracy: The closeness of the measured value to the true or accepted reference value.[7] Causality: Accuracy ensures your results are not systematically skewed, reflecting the true biological effect.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[9]

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[9]

    • Reproducibility: Precision between different laboratories (collaborative studies, not typically required for in-house validation).

    • Causality: High precision demonstrates that your assay is consistent and that observed variations are due to the biological effect, not random experimental error.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][8] Causality: Linearity is crucial for accurately determining dose-response relationships and calculating values like IC50 or EC50.

  • Range: The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

    • Causality: Knowing the LOQ is critical for defining the lower boundary of your assay's range and ensuring you are not over-interpreting low-level signals.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).[8] Causality: A robust assay is reliable in the real world, where minor deviations from the protocol are inevitable.

G cluster_0 Core Validation Pillars cluster_1 Quantitative Performance Metrics cluster_2 Reliability & Transferability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOQ LOQ / LOD Range->LOQ caption Interconnectivity of Assay Validation Parameters

Caption: Interconnectivity of Assay Validation Parameters.

Chapter 2: Case Study 1 – Validating a WST-1 Assay for Cytotoxicity Screening

Scientific Rationale: For a novel compound like this compound, a primary cytotoxicity screen is a fundamental first step. It provides a broad assessment of the compound's effect on cell viability and proliferation, helping to identify a preliminary therapeutic window and guide subsequent, more targeted assays. We have selected the WST-1 assay for its high sensitivity, simple one-step protocol, and water-soluble formazan product, which avoids the solubilization step required for older assays like MTT.[11] The assay measures the activity of mitochondrial dehydrogenases in viable cells, which cleave the WST-1 tetrazolium salt into a colored formazan dye. The amount of formazan is directly proportional to the number of metabolically active, viable cells.

Experimental Workflow Diagram

Caption: WST-1 Cytotoxicity Assay Workflow.

Detailed Validation Protocols & Comparative Data

For this validation, we will use the A549 human lung carcinoma cell line and compare the performance of our test compound, this compound, against a well-characterized cytotoxic drug, Doxorubicin.

1. Linearity and Range

  • Objective: To confirm that the assay signal is proportional to the number of viable cells over a defined range.

  • Protocol:

    • Seed a 96-well plate with a 2-fold serial dilution of A549 cells, starting from 40,000 cells/well down to 0 cells/well (media only blank). Use 8 replicates for each cell density.

    • Incubate for 4 hours to allow for cell attachment. Causality: A short incubation ensures we are measuring the seeded cell number before significant proliferation occurs.

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2 hours at 37°C.

    • Measure absorbance at 450 nm.

    • Plot the mean absorbance against the number of cells seeded and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99.

Cell Density (cells/well)Mean Absorbance (450 nm)Standard Deviation
40,0002.150.11
20,0001.120.06
10,0000.580.03
5,0000.290.02
2,5000.150.01
1,2500.080.01
00.050.005
Linear Regression R² = 0.998

This table demonstrates excellent linearity, establishing a reliable quantitative range for the assay.

2. Precision (Repeatability & Intermediate Precision)

  • Objective: To assess the consistency of the assay results.

  • Protocol:

    • Prepare plates by seeding 5,000 A549 cells/well and incubating for 24 hours.

    • Treat cells with this compound and Doxorubicin at concentrations expected to produce high (~80%), medium (~50%), and low (~20%) cell viability. Include untreated (100% viability) and vehicle controls.

    • Repeatability: One analyst runs 6 replicates of each concentration on a single plate.

    • Intermediate Precision: A second analyst repeats the experiment on a different day.

    • Calculate the mean % viability and the relative standard deviation (%RSD) for each condition.

  • Acceptance Criteria: %RSD ≤ 15% for intra-assay and ≤ 20% for inter-assay precision.

CompoundConcentration (µM)Intra-assay %RSD (Analyst 1, Day 1)Inter-assay %RSD (Analyst 2, Day 2)
This compound50 (Low Viability)8.5%12.1%
10 (Mid Viability)6.2%9.8%
1 (High Viability)5.1%8.5%
Doxorubicin5 (Low Viability)7.9%11.5%
0.5 (Mid Viability)5.5%9.1%
0.05 (High Viability)4.8%7.9%

The low %RSD values confirm the assay is highly precise for both the test compound and the reference compound.

3. Accuracy

  • Objective: To determine how close the measured IC50 value is to a known reference value.

  • Protocol:

    • Perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) for the reference compound, Doxorubicin.

    • Calculate the experimental IC50 value.

    • Compare the experimental IC50 to the established literature value for Doxorubicin in A549 cells (approx. 0.4-0.6 µM).

  • Acceptance Criteria: Experimental IC50 value is within ±25% of the accepted reference value.

ParameterExperimental Result
Doxorubicin Experimental IC500.52 µM
Doxorubicin Reference IC50~0.5 µM
% Recovery / Accuracy 104% (Pass)

This result confirms the assay accurately measures the cytotoxic potency of a known compound.

Chapter 3: A Mechanistic Approach – Validating a Kinase Inhibition Assay

Scientific Rationale: After observing cytotoxicity with this compound, a logical next step is to investigate a potential mechanism of action. Given that many quinoline derivatives are known to be kinase inhibitors, we will validate a kinase inhibition assay.[12] We've chosen the ADP-Glo™ Kinase Assay, a luminescence-based platform that measures the amount of ADP produced during a kinase reaction.[13] The signal is directly proportional to kinase activity, making it an intuitive format for inhibitor screening.[14] This contrasts with ATP-depletion assays (like Kinase-Glo®), where the signal is inversely proportional to activity.[15][16]

Detailed Validation Protocols & Comparative Data

We will validate the assay using a common cancer-related kinase, such as EGFR (Epidermal Growth Factor Receptor), and compare this compound to Staurosporine, a potent broad-spectrum kinase inhibitor.

1. Specificity

  • Objective: To ensure the assay signal is dependent on kinase activity and to rule out compound interference with the detection reagents.

  • Protocol:

    • Enzyme Dependence: Run the reaction under standard conditions with and without the EGFR kinase. A high signal should only be observed in the presence of the enzyme.

    • ATP Dependence: Run the reaction with and without ATP. A signal should only be observed in the presence of ATP.

    • Compound Interference: Run the detection steps (addition of ADP-Glo™ Reagent and Kinase Detection Reagent) in the presence of this compound and Staurosporine at their highest concentrations, but without the initial kinase reaction.

  • Acceptance Criteria:

    • Signal in "+ Kinase" wells should be >50-fold higher than "- Kinase" wells.

    • Signal in "+ ATP" wells should be >50-fold higher than "- ATP" wells.

    • Compound interference should not alter the background signal by more than 10%.

ConditionRelative Luminescence Units (RLU)Result
Full Reaction (+Kinase, +ATP)850,000-
No Kinase Control12,500Pass
No ATP Control11,900Pass
This compound (No Rxn)13,100Pass
Staurosporine (No Rxn)12,800Pass

These data confirm the signal is specific to the intended enzymatic reaction and that the test compounds do not directly interfere with the luciferase-based detection system.

2. Precision and Accuracy

  • Objective: To determine the consistency and accuracy of IC50 measurements.

  • Protocol: Similar to the WST-1 assay, perform intra- and inter-assay precision experiments using concentrations of Staurosporine and this compound around their expected IC50 values. Accuracy is determined by comparing the experimental IC50 of Staurosporine to its known value for EGFR.

  • Acceptance Criteria: %RSD ≤ 15% (intra-assay), ≤ 20% (inter-assay); Experimental IC50 for Staurosporine within ±30% of the reference value.

CompoundParameterIntra-assay %RSDInter-assay %RSD
This compoundIC50 (µM)9.8%14.5%
StaurosporineIC50 (nM)7.5%11.2%
Staurosporine Accuracy Experimental IC50: 6.2 nM Reference IC50: ~5 nM 124% (Pass)

The assay demonstrates high precision and accuracy in determining the potency of kinase inhibitors.

3. Robustness

  • Objective: To test the assay's resilience to minor procedural variations.

  • Protocol:

    • Perform the kinase assay using a concentration of Staurosporine at its approximate IC50.

    • Introduce small, deliberate changes to the standard protocol:

      • Kinase reaction time: 60 min (standard) vs. 50 min and 70 min.

      • Temperature: 30°C (standard) vs. 28°C and 32°C.

    • Calculate the % inhibition for each condition and compare it to the standard condition.

  • Acceptance Criteria: The resulting % inhibition should not deviate by more than ±15% from the value obtained under standard conditions.

Varied ParameterConditionMean % InhibitionDeviation from Standard
Reaction Time50 min45.1%-4.9%
60 min (Standard) 50.0% -
70 min53.8%+3.8%
Temperature28°C46.5%-3.5%
30°C (Standard) 50.0% -
32°C52.1%+2.1%

The minimal deviation in results demonstrates that the ADP-Glo™ assay is robust against minor variations in time and temperature, ensuring day-to-day reliability.

Chapter 4: Comparative Analysis and Strategic Selection

Choosing the right assay is a strategic decision driven by the research question. The WST-1 cytotoxicity assay and the ADP-Glo™ kinase assay provide different, yet complementary, types of information.

Head-to-Head Assay Comparison
FeatureWST-1 Cytotoxicity AssayADP-Glo™ Kinase Assay
Assay Type Cell-based, PhenotypicBiochemical, Target-specific
Principle Colorimetric (Mitochondrial Activity)Luminescence (ADP Production)[13]
Information Gained General cell health, viability, IC50Specific enzyme inhibition, IC50
Throughput HighVery High (Homogeneous format)[14]
Key Validation Hurdle Cell culture variability, linearityEnzyme stability, compound interference
Best Use Case Primary screening, toxicity profilingMechanism of action, lead optimization

Decision-Making Flowchart for Assay Selection

G Start Start: Novel Compound (this compound) Question1 What is the primary research question? Start->Question1 Option1 Assess general biological effect / toxicity Question1->Option1 Broad Option2 Test a specific mechanistic hypothesis (e.g., kinase inhibition) Question1->Option2 Specific Assay1 Use a Phenotypic Assay (e.g., WST-1 Cytotoxicity) Option1->Assay1 Assay2 Use a Target-Based Assay (e.g., ADP-Glo Kinase) Option2->Assay2 Validate1 Validate for: Linearity, Precision, Accuracy (vs. Ref Cmpd) Assay1->Validate1 Validate2 Validate for: Specificity (Interference), Precision, Accuracy, Robustness Assay2->Validate2 End Proceed with Screening / SAR studies Validate1->End Validate2->End caption Strategic Assay Selection Workflow

Caption: Strategic Assay Selection Workflow.

Conclusion

The validation of in vitro assays is not a procedural formality but the very bedrock of credible drug discovery. Through the comparative validation of a phenotypic cytotoxicity assay and a target-specific kinase assay for this compound, we have demonstrated how a structured, scientifically-grounded approach yields robust and reliable data. By understanding the "why" behind each validation parameter and experimental control, we transform our protocols into self-validating systems. This rigorous methodology ensures that when we observe a biological effect, we can trust it, act on it, and confidently advance promising molecules like this compound to the next stage of the therapeutic pipeline.

References

A Researcher's Guide to Deconvoluting Target Engagement: Cross-Reactivity Profiling of 8-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] 8-Chloroquinolin-6-ol is a member of this versatile chemical family. While its specific biological targets are still under active investigation, its structural alerts suggest a potential interaction with the ATP-binding sites of protein kinases, a class of enzymes frequently implicated in oncogenic signaling.[1]

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro and cellular assays, and present a comparative analysis with structurally related compounds. Our objective is to equip researchers with the necessary tools to thoroughly characterize the selectivity profile of this and other novel chemical entities, a critical step in advancing a compound from a promising hit to a viable clinical candidate.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window.[3] Therefore, a rigorous assessment of a compound's interactions across a wide range of biological targets is not merely a regulatory requirement but a fundamental aspect of preclinical drug development. For putative kinase inhibitors, this typically involves screening against a panel of kinases to identify any unintended interactions.[3][4]

Designing a Cross-Reactivity Study for this compound

To illustrate a comprehensive cross-reactivity study, we will hypothesize that this compound is a potential inhibitor of Nemo-like kinase (NLK), a member of the mitogen-activated protein kinase (MAPK) family involved in various cellular processes.[5] Our study will compare its performance against two structurally related compounds: the known broad-spectrum kinase inhibitor, Sunitinib (a quinoline derivative), and a close structural analog, 6-chloroquinolin-8-ol, to understand the impact of substituent positioning on selectivity.[6]

Comparator Compounds:

  • This compound (Test Compound): The focus of our investigation.

  • Sunitinib (Positive Control): A multi-targeted receptor tyrosine kinase (RTK) inhibitor, providing a benchmark for promiscuity.

  • 6-Chloroquinolin-8-ol (Structural Analog): To assess the influence of chloro and hydroxyl group positioning on target engagement and selectivity.[6]

Target Panel:

Our kinase panel will include the hypothesized primary target (NLK) and a selection of kinases from different families that are common off-targets for quinoline-based inhibitors.

  • Primary Target: NLK

  • Off-Target Panel:

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

    • PDGFRβ (Platelet-Derived Growth Factor Receptor beta)

    • c-Kit (Stem cell factor receptor)

    • SRC (Proto-oncogene tyrosine-protein kinase Src)

    • ABL1 (Abelson murine leukemia viral oncogene homolog 1)

Experimental Workflow: A Two-Tiered Approach

A robust cross-reactivity assessment typically employs a tiered approach. We will begin with a high-throughput biochemical screen to determine the inhibitory activity against our kinase panel, followed by a cell-based assay to confirm target engagement in a more physiologically relevant context.[3]

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement a Compound Dilution c LanthaScreen™ Eu Kinase Binding Assay a->c b Kinase Panel b->c d IC50 Determination c->d e Cell Culture & Treatment d->e Prioritize Hits for Cellular Validation f Cellular Thermal Shift Assay (CETSA™) e->f g Western Blot Analysis f->g h Confirmation of Target Engagement g->h

Caption: Two-tiered workflow for cross-reactivity profiling.

Tier 1: In Vitro Kinase Inhibition Profiling

For our primary screen, we will utilize a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor, providing a direct measure of binding affinity.[7][8]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Sunitinib, and 6-chloroquinolin-8-ol in DMSO. The final assay concentrations should range from 100 µM to 1 nM.

  • Assay Plate Preparation: In a 384-well plate, add 5 µL of each compound dilution. Include DMSO-only wells as a negative control.

  • Kinase/Antibody Mixture: Prepare a mixture of the target kinase and a Europium-labeled anti-tag antibody in the appropriate assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound against each kinase.

Hypothetical In Vitro Screening Results
CompoundNLK IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)SRC IC50 (nM)ABL1 IC50 (nM)
This compound 50>10,0008,500>10,0001,2005,300
Sunitinib 25010152580150
6-Chloroquinolin-8-ol 1,500>10,000>10,000>10,0009,800>10,000

Interpretation of Results:

The hypothetical data suggests that this compound is a potent inhibitor of our primary target, NLK, with an IC50 of 50 nM. It exhibits significantly weaker activity against the other kinases in the panel, indicating a favorable selectivity profile compared to the broad-spectrum inhibitor Sunitinib. The structural analog, 6-chloroquinolin-8-ol, shows substantially reduced potency against NLK, highlighting the critical role of substituent positioning for target engagement.

Tier 2: Cellular Target Engagement Confirmation

To validate the in vitro findings and confirm that this compound engages NLK within a cellular environment, we will employ the Cellular Thermal Shift Assay (CETSA™).[9][10][11] This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA™)
  • Cell Culture and Treatment: Culture a human cell line endogenously expressing NLK (e.g., HEK293T) to 80% confluency. Treat the cells with 1 µM this compound or vehicle (DMSO) for 2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples and analyze the levels of soluble NLK by Western blotting using a specific anti-NLK antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble NLK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.

Hypothetical CETSA™ Results

The CETSA™ experiment would be expected to show a rightward shift in the melting curve of NLK in cells treated with this compound compared to the vehicle-treated control, confirming that the compound binds to and stabilizes NLK in its native cellular environment.

Mechanistic Context: NLK Signaling Pathway

Understanding the signaling context of the target is crucial for interpreting the functional consequences of its inhibition. NLK is involved in several key signaling pathways, including the Wnt/β-catenin and Hippo pathways.[5] By inhibiting NLK, this compound could potentially modulate the activity of downstream transcription factors, thereby affecting cell proliferation and differentiation.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene Expression TCF_LEF->TargetGenes NLK NLK NLK->TCF_LEF Inhibitory Phosphorylation Compound This compound Compound->NLK

Caption: Simplified Wnt/β-catenin pathway showing NLK's role.

Conclusion

This guide has outlined a systematic and robust approach to evaluating the cross-reactivity of this compound. By combining in vitro biochemical assays with cell-based target engagement studies, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein illustrates how this compound could emerge as a selective inhibitor of NLK, with a clear differentiation from both a promiscuous clinical compound and a close structural analog. This level of detailed characterization is essential for making informed decisions in the drug discovery pipeline and for ultimately developing safer and more effective targeted therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroquinolin-6-OL
Reactant of Route 2
Reactant of Route 2
8-Chloroquinolin-6-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.